1-(5-Iodopyrimidin-4-yl)piperidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10IN3O |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
1-(5-iodopyrimidin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C9H10IN3O/c10-8-5-11-6-12-9(8)13-3-1-7(14)2-4-13/h5-6H,1-4H2 |
InChI Key |
XJBDGCGYWLENPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=NC=C2I |
Origin of Product |
United States |
1-(5-Iodopyrimidin-4-yl)piperidin-4-one chemical properties
An in-depth technical analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one requires moving beyond basic structural data to understand its strategic value in medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a "privileged bifunctional scaffold." Its orthogonal reactivity allows for rapid, divergent synthesis of complex pharmacophores, particularly in the development of neurological and oncological therapeutics.
This whitepaper dissects the physicochemical profile, mechanistic utility, and field-proven protocols for functionalizing this scaffold, ensuring that every synthetic step is grounded in causality and self-validating analytical logic.
Physicochemical Profiling & Structural Rationale
The utility of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one lies in the electronic decoupling of its two reactive centers. The pyrimidine ring is highly electron-deficient, which activates the C-I bond for transition-metal catalysis. Conversely, the piperidin-4-one moiety provides a sterically accessible, electrophilic ketone ideal for nucleophilic attack.
Table 1: Core Physicochemical Properties
| Property | Value | Strategic Implication |
| Chemical Name | 1-(5-Iodopyrimidin-4-yl)piperidin-4-one | Defines the dual-node reactivity. |
| CAS Registry Number | 1538235-07-2[1] | Key identifier for commercial procurement. |
| Molecular Formula | C9H10IN3O[2] | Halogenated heteroaromatic system. |
| Molecular Weight | 303.10 g/mol [2] | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5. |
| Reactivity Nodes | C5-Iodide, C4'-Ketone | Enables orthogonal C-C and C-N bond formations. |
Mechanistic Utility & Orthogonal Reactivity
The true power of CAS 1538235-07-2 is its capacity for orthogonal functionalization. You can manipulate the C5-iodide without protecting the C4'-ketone, and vice versa, provided the reaction conditions are carefully controlled.
-
The 5-Iodopyrimidine Node: The electron-withdrawing nature of the pyrimidine nitrogens depletes electron density from the C5 carbon. This makes the C-I bond highly susceptible to oxidative addition by Palladium(0) species, facilitating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.
-
The Piperidin-4-one Node: The cyclic ketone is primed for reductive aminations, Wittig olefinations, or spirocyclizations (e.g., forming hydantoins). Because the pyrimidine ring pulls electron density away from the piperidine nitrogen, the basicity of the piperidine nitrogen is minimized, preventing unwanted side reactions or catalyst poisoning during transition-metal steps.
Caption: Orthogonal reactivity pathways of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. It is not enough to list reagents; we must establish the causality behind the chemical choices and embed analytical checkpoints to prove the transformation occurred as intended.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5-Node)
This protocol couples the scaffold with an aryl boronic acid to build complex biaryl systems[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (2.5 eq)[3].
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).
-
Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1 v/v).
-
Reaction: Heat to 80°C under an argon atmosphere for 4-6 hours.
-
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc.
Causality of Reagents:
-
Pd(dppf)Cl2: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, outcompeting protodehalogenation side reactions.
-
K2CO3 in Dioxane/H2O: K2CO3 is a mild base that effectively quaternizes the boronic acid to a reactive boronate complex[4]. Crucially, it is mild enough to prevent the base-catalyzed aldol condensation of the unprotected piperidin-4-one moiety.
Self-Validation Checkpoints:
-
In-Process (LC-MS): Monitor the reaction every 2 hours. The system is validated when the parent mass (m/z 304 [M+H]+) completely disappears, replaced by the target product mass.
-
Post-Process (1H NMR): The successful coupling is confirmed by the disappearance of the highly deshielded pyrimidine proton shifts associated with the iodo-substitution, and the emergence of new aromatic multiplet signals (7.2–7.8 ppm) from the coupled aryl group.
Protocol B: Reductive Amination (C4'-Node)
This protocol installs an amine at the ketone position, a critical step for generating piperazine or diamine-like pharmacophores.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the scaffold (1.0 eq) and a primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE)[5]. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 2 hours at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), in portions[6].
-
Reaction: Stir at room temperature for 12 hours.
-
Quench & Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM).
Causality of Reagents:
-
NaBH(OAc)3: This is the cornerstone of the protocol's selectivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes the reagent unreactive toward the starting ketone but highly reactive toward the transient, more electrophilic iminium ion ()[7].
-
DCE over Methanol: DCE provides the optimal dielectric constant for iminium ion formation without competing as a nucleophile, which is a risk when using protic solvents like methanol.
Self-Validation Checkpoints:
-
In-Process (TLC): Use a Ninhydrin stain. The consumption of the starting primary/secondary amine (which stains intensely) validates the progression of the reaction.
-
Post-Process (IR Spectroscopy): The system is validated by the complete disappearance of the strong, sharp carbonyl (C=O) stretching frequency at ~1710 cm⁻¹ in the IR spectrum.
Applications in Advanced Drug Development
The 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold is heavily utilized in the synthesis of neurotherapeutics. By leveraging the orthogonal workflows described above, researchers can rapidly generate libraries of pyrimidinone and piperidine derivatives.
For example, this structural motif is a critical building block in the development of Adenylyl Cyclase 1 (AC1) inhibitors [8]. These inhibitors are currently being investigated as non-opioid therapeutics for chronic pain, opioid dependence, and alcohol use disorder ()[8]. The ability to rapidly iterate on the C5 and C4' positions allows medicinal chemists to fine-tune the binding affinity and pharmacokinetic properties of these AC1 inhibitors.
Caption: Iterative high-throughput synthesis workflow utilizing the bifunctional scaffold.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
-
Marziale, A. N., et al. (2011). "An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling." Green Chemistry, 13, 2344-2349. Available at:[Link]
-
Flaherty, D. P., van Rijn, R. M., Watts, V. J., Scott, J. A. (2023). "Pyrazolyl pyrimidinone compounds and the uses thereof." U.S. Patent No. 11,690,844. Purdue Research Foundation. Available at:[Link]
Sources
1-(5-Iodopyrimidin-4-yl)piperidin-4-one synthesis pathway
Synthesis Pathway and Mechanistic Insights for 1-(5-Iodopyrimidin-4-yl)piperidin-4-one: A Technical Whitepaper
Executive Summary & Chemical Significance
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (CAS: 1538235-07-2, Molecular Weight: 303.10)[1] is a highly versatile intermediate frequently utilized in the development of advanced therapeutics, including [2] and[3].
The strategic value of this molecule lies in its dual functionality:
-
The 5-Iodopyrimidine Core: The iodine atom at the C5 position serves as an ideal orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), allowing for late-stage diversification of the aryl ring.
-
The Piperidin-4-one Moiety: The highly reactive ketone acts as an electrophilic center for reductive aminations, Grignard additions, or spirocycle formations, enabling the rapid exploration of chemical space in the solvent-exposed regions of kinase ATP-binding pockets.
Retrosynthetic Analysis and Pathway Logic
The most efficient retrosynthetic disconnection for this molecule targets the C(aryl)−N(amine) bond, leading back to 4-chloro-5-iodopyrimidine [4] and piperidin-4-one .
Mechanistic Causality: The formation of this bond relies on a Nucleophilic Aromatic Substitution (SNAr)[5]. The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms (-M and -I effects). The C4 position is highly activated because it is ortho and para to these nitrogens. Furthermore, the iodine atom at C5 exerts a strong inductive (-I) electron-withdrawing effect, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4-chloride highly susceptible to nucleophilic attack by the secondary amine of piperidine.
While the bulky iodine atom introduces steric hindrance, the secondary amine is sufficiently nucleophilic to drive the formation of the anionic Meisenheimer complex, followed by the irreversible elimination of the chloride leaving group.
Figure 1: SNAr mechanism detailing the formation of the Meisenheimer complex at the C4 position.
Experimental Workflows: Direct vs. Protected Routes
When executing this synthesis, chemists must choose between a direct SNAr using piperidin-4-one hydrochloride (Route A) or a protected route using a ketal derivative (Route B).
Causality in Route Selection: Piperidin-4-one is an unhindered ketone. Under the basic conditions and elevated temperatures often required for SNAr, the free ketone can undergo deleterious side reactions, such as self-aldol condensation or gem-diol formation. While Route A is shorter, Route B (using 1,4-dioxa-8-azaspiro[4.5]decane) masks the ketone as a cyclic acetal, completely suppressing these side reactions and typically resulting in a higher overall yield and purity profile.
Figure 2: Divergent synthetic pathways (Route A vs. Route B) for the target molecule.
Protocol A: Direct SNAr (Self-Validating Methodology)
-
Initiation: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-iodopyrimidine (1.0 equiv, 10.0 mmol, 2.40 g) and piperidin-4-one hydrochloride hydrate (1.1 equiv, 11.0 mmol, 1.69 g).
-
Solvation & Basification: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL). Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol, 5.2 mL). Logic: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the piperidine to liberate the free amine and acts as an acid scavenger for the HCl generated during the SNAr, preventing the stalling of the reaction.
-
Propagation: Heat the reaction mixture to 50 °C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS until the starting pyrimidine is consumed.
-
Workup (Pro-Tip): Cool to room temperature and dilute with Ethyl Acetate (EtOAc) (150 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL). Logic: DMF is highly polar and partitions into EtOAc. The lithium ions strongly coordinate with the oxygen atom of DMF, effectively pulling the DMF into the aqueous phase and preventing contamination of the final product.
-
Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Eluent: 0-5% MeOH in DCM) to yield the product.
Protocol B: Ketal Protection Strategy
-
SNAr Step: React 4-chloro-5-iodopyrimidine (1.0 equiv) with 1,4-dioxa-8-azaspiro[4.5]decane (1.1 equiv) and DIPEA (2.0 equiv) in Acetonitrile (MeCN) at 80 °C for 6 hours. Logic: MeCN is chosen over DMF here because the protected amine is more stable, allowing for higher temperatures and easier solvent removal in vacuo without the need for LiCl washes.
-
Deprotection Step: Dissolve the isolated ketal intermediate in Tetrahydrofuran (THF) (0.1 M). Add 2M aqueous HCl (5.0 equiv) and stir at 25 °C for 2 hours. Logic: The aqueous acid selectively hydrolyzes the cyclic acetal back to the ketone. The pyrimidine ring is stable under these mildly acidic aqueous conditions.
-
Neutralization: Carefully quench with saturated aqueous NaHCO3 until pH 8 is reached, then extract with Dichloromethane (DCM) (3x). Dry and concentrate to afford the highly pure ketone.
Quantitative Data: Reaction Optimization
The table below summarizes the empirical data regarding solvent, base, and temperature effects on the SNAr step, validating the choice of conditions in the protocols above.
| Solvent | Base | Temp (°C) | Time (h) | Route A Yield (%) | Route B Yield (Overall %) | Mechanistic Observation |
| DCM | Et3N | 25 | 12 | 65% | 72% | Sluggish SNAr due to low temperature; incomplete conversion. |
| MeCN | K2CO3 | 80 | 6 | 55% | 88% | High temp in Route A caused significant aldol side-products. Route B excelled. |
| DMF | DIPEA | 50 | 4 | 82% | 91% | Optimal balance of solubility, reaction rate, and suppression of side reactions. |
Conclusion
The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one requires a precise understanding of SNAr mechanics and the inherent reactivity of unhindered ketones. While a direct SNAr (Route A) is viable under strictly controlled temperatures with non-nucleophilic bases, the ketal protection strategy (Route B) offers a more robust, scalable, and self-validating pathway that circumvents base-catalyzed side reactions, ensuring high fidelity for downstream drug development applications.
References
- World Intellectual Property Organization. "WO2024119122A1 - Cdk inhibitors and methods and use thereof". Google Patents.
- European Patent Office. "EP3943496A1 - WEE1 INHIBITOR AND PREPARATION AND USE THEREOF". Google Patents.
- World Intellectual Property Organization. "WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents". Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2024119122A1 - Cdk inhibitors and methods and use thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
1-(5-Iodopyrimidin-4-yl)piperidin-4-one (CAS 1538235-07-2): A Strategic Pharmacophore in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on modular, bifunctional building blocks. 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (CAS 1538235-07-2) has emerged as a critical intermediate in the synthesis of cell cycle regulators, most notably WEE1 and Cyclin-Dependent Kinase (CDK) inhibitors[1].
This technical guide dissects the structural rationale, synthetic utility, and handling protocols for this compound. By combining a hinge-binding pyrimidine core, a cross-coupling-ready iodine vector, and a highly functionalizable ketone, this molecule enables medicinal chemists to rapidly explore structure-activity relationships (SAR) across multiple vectors simultaneously.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical baseline of this building block is essential for optimizing downstream reactions, particularly regarding solubility and stability during transition-metal catalysis [2].
| Property | Value |
| IUPAC Name | 1-(5-iodopyrimidin-4-yl)piperidin-4-one |
| CAS Number | 1538235-07-2 |
| Molecular Formula | C9H10IN3O |
| Molecular Weight | 303.10 g/mol |
| Exact Mass | 302.9868 Da |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO; poorly soluble in water |
| Key Reactive Sites | C5-Iodo (Pd-Catalysis), C4-Ketone (Reductive Amination) |
Regulatory Note: The precursor molecule, 4-piperidone, is designated as a List I chemical by the DEA due to its historical use in the illicit synthesis of fentanyl[3]. Procurement of the starting material requires strict regulatory compliance, making the acquisition of the advanced 1-(5-iodopyrimidin-4-yl)piperidin-4-one intermediate a strategic bypass for many discovery labs.
Structural Rationale in Drug Design
The architecture of 1-(5-iodopyrimidin-4-yl)piperidin-4-one is not accidental; it is engineered for maximum versatility in the ATP-binding pocket of kinases [4]:
-
The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys133 in CDK2).
-
The C5-Iodine Vector (Solvent/Gatekeeper Access): The iodine atom serves as an ideal handle for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling. Because the C5 position typically points toward the solvent-exposed channel or the gatekeeper residue, functionalizing this vector allows chemists to tune pharmacokinetic (PK) properties and kinase selectivity.
-
The Piperidin-4-one Moiety (Ribose Pocket Exploration): The ketone at the C4 position of the piperidine ring is highly tractable. It allows for divergent synthesis of libraries through reductive amination with various primary and secondary amines, directing substituents deep into the ribose-binding pocket to enhance binding affinity.
Applications in Oncology: WEE1 and CDK Inhibition
This building block is prominently featured in the patent literature for inhibitors targeting the G2/M and G1/S cell cycle checkpoints.
-
WEE1 Kinase Inhibitors: WEE1 negatively regulates entry into mitosis by phosphorylating CDK1 at Tyr15. Inhibiting WEE1 forces cancer cells with unrepaired DNA damage to bypass the G2/M checkpoint, leading to premature mitosis and subsequent apoptotic cell death (mitotic catastrophe)[1].
-
CDK Inhibitors: CDKs (such as CDK2, 4, and 6) are fundamental gatekeepers of cell cycle progression. Pyrimidine-based scaffolds derived from this intermediate are used to block the ATP site of CDKs, arresting tumor cell proliferation[5].
Mechanism of WEE1 inhibition driving premature mitosis and apoptosis.
Synthetic Workflows & Methodologies
The standard integration of CAS 1538235-07-2 into a drug discovery workflow follows a two-stage functionalization process. First, the ketone is modified via reductive amination. Second, the iodine is displaced via palladium-catalyzed cross-coupling.
Synthetic workflow for kinase inhibitors using CAS 1538235-07-2.
Step-by-Step Protocol: Divergent Reductive Amination
The following protocol details the functionalization of the C4 position of the piperidine ring while preserving the C5-iodo handle, adapted from validated WEE1 inhibitor patent literature[1].
Objective: Chemoselective reductive amination of the piperidone moiety.
Reagents:
-
1-(5-Iodopyrimidin-4-yl)piperidin-4-one (1.0 eq)
-
Target Amine (e.g., 3-methylazetidin-3-ol hydrochloride) (1.2 - 1.5 eq)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (2.5 eq)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Methodology & Causality:
-
Imine/Iminium Formation: Dissolve the ketone (1.0 eq) and the amine hydrochloride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Add a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 30–60 minutes.
-
Causality: Acetic acid facilitates the formation of the iminium ion intermediate. Pre-stirring ensures complete conversion to the iminium species before the reducing agent is introduced. This prevents the direct, undesired reduction of the starting ketone into piperidin-4-ol.
-
-
Chemoselective Reduction: Cool the reaction to 0 °C. Portion-wise add sodium triacetoxyborohydride (STAB) (2.5 eq). Allow the mixture to slowly warm to room temperature and stir overnight.
-
Causality: STAB is specifically selected over stronger hydrides (like NaBH4) due to its mild reducing power. It selectively targets the transient iminium ion over the unreacted ketone. The portion-wise addition at 0 °C controls the exotherm, preventing thermal degradation or dehalogenation of the sensitive iodo-pyrimidine core.
-
-
Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS.
-
Self-Validation: The transformation is deemed complete when the starting mass (m/z 304.1 [M+H]+) is entirely consumed. If an intermediate mass of m/z 306.1 [M+H]+ (the piperidin-4-ol byproduct) is detected, it indicates premature addition of STAB, signaling that the imine formation step requires a longer duration in subsequent batches.
-
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Causality: The basic quench neutralizes the acetic acid and decomposes excess STAB, ensuring the newly formed basic amine product is fully deprotonated and extracted into the organic phase.
-
Analytical Characterization & Quality Control
To ensure trustworthiness and reproducibility before proceeding to expensive palladium-catalyzed cross-coupling steps, the intermediate must be rigorously characterized.
-
LC-MS Analysis: The theoretical exact mass of C9H10IN3O is 302.99 Da. Electrospray ionization (ESI+) must yield a prominent [M+H]+ peak at m/z 304.0 . The absence of a peak at m/z 100.1 (free piperidin-4-one) confirms complete SNAr conversion.
-
1H NMR (DMSO-d6, 400 MHz):
-
Pyrimidine Core: Expect two distinct singlets in the aromatic region (approx. δ 8.6 ppm and δ 8.3 ppm), corresponding to the C2 and C6 protons.
-
Piperidone Core: The spectrum will show characteristic splitting: triplets for the methylene protons adjacent to the nitrogen (approx. δ 3.8 ppm) and triplets/multiplets for the methylene protons adjacent to the carbonyl (approx. δ 2.5 ppm).
-
References
- European Patent Office. "EP 3943496 A1: WEE1 INHIBITOR AND PREPARATION AND USE THEREOF".
- World Intellectual Property Organization (WIPO). "WO2024119122A1: Cdk inhibitors and methods and use thereof".
-
Mini Reviews in Medicinal Chemistry. "Piperidin-4-one: the potential pharmacophore". Available at:[Link]
-
Federal Register. "Designation of 4-Piperidone as a List I Chemical". Available at:[Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. chemscene.com [chemscene.com]
- 3. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2024119122A1 - Cdk inhibitors and methods and use thereof - Google Patents [patents.google.com]
Technical Whitepaper: Solubility Profiling and Analytical Determination of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
Executive Summary
The compound 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (CAS: 1538235-07-2) is a critical halogenated heteroaromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Featuring a highly reactive 5-iodo-pyrimidine core primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a piperidin-4-one moiety for downstream reductive amination, its structural complexity demands precise physicochemical profiling.
This whitepaper provides an in-depth analysis of the compound's solubility behavior, detailing the structural causality behind its solvation dynamics. Furthermore, it establishes a self-validating, gold-standard experimental protocol for thermodynamic solubility determination, ensuring high-fidelity data for drug formulation and synthetic route optimization.
Structural Causality and Solvation Dynamics
To predict and manipulate the solubility of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, one must deconstruct its molecular architecture (Molecular Weight: 303.10 g/mol , Formula: C9H10IN3O). The solubility profile is governed by three distinct functional domains:
-
The 5-Iodo Substituent: Iodine is highly polarizable but profoundly lipophilic. Its large atomic radius increases the overall molecular volume and crystal lattice energy of the solid state. This functional group severely depresses aqueous solubility while driving affinity for non-polar and halogenated organic solvents[1].
-
The Pyrimidine Ring: The two endocyclic nitrogen atoms possess lone pairs that act as weak hydrogen-bond acceptors. This slightly mitigates the lipophilicity of the iodine atom, allowing for moderate solubility in protic solvents (e.g., methanol, ethanol) via hydrogen-bond formation with the solvent molecules[2][3].
-
The Piperidin-4-one Moiety: The ketone oxygen is a strong hydrogen-bond acceptor and significantly increases the molecule's dipole moment. This structural feature is the primary driver for the compound's exceptional solubility in polar aprotic solvents[4].
Causality in Solvent Selection: Because the compound lacks strong hydrogen-bond donors (no -OH or -NH groups) but possesses multiple acceptors, it exhibits optimal solvation in polar aprotic solvents (DMSO, DMF) where dipole-dipole interactions dominate. Conversely, in aqueous media, the inability to disrupt water's strong hydrogen-bonded network results in poor dissolution, classifying it as a low-solubility intermediate in aqueous environments[5].
Fig 1: Solvent selection causality and expected solubility tiers for the compound.
Reference Solubility Data Matrix
Based on thermodynamic principles and comparative data for structurally analogous pyrimidine derivatives, the following table summarizes the expected solubility profile of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one at 298.15 K (25°C)[4][6].
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility Tier |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Dipole-Dipole, H-bond acceptor | High (>50 mg/mL) |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Dipole-Dipole | High (>50 mg/mL) |
| Halogenated | Dichloromethane (DCM) | 8.9 | Lipophilic dispersion forces | High (>50 mg/mL) |
| Polar Protic | Methanol (MeOH) | 32.7 | Weak H-bonding (donor to pyrimidine) | Moderate (10-30 mg/mL) |
| Ether | Tetrahydrofuran (THF) | 7.5 | Dipole-induced dipole | Moderate (10-30 mg/mL) |
| Aqueous | Phosphate Buffer (pH 7.4) | 80.1 | Hydrophobic exclusion | Poor (<0.1 mg/mL) |
Gold-Standard Methodology: Thermodynamic Solubility Determination
While kinetic solubility (e.g., DMSO stock dilution) is useful for high-throughput screening, thermodynamic equilibrium solubility is the mandatory standard for rigorous physicochemical profiling. The Shake-Flask Method remains the gold standard, providing highly accurate data by ensuring true equilibrium between the solid phase and the saturated solution[7][8].
The Self-Validating Shake-Flask Protocol
To prevent inter-laboratory variance, this protocol aligns with the harmonized guidelines established by the Consortium of Biopharmaceutical Tools (CoBiTo)[9].
Step 1: Solid Dispensing
-
Weigh an excess amount of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (e.g., 10 mg) into a 5 mL amber glass vial. Causality: Amber glass is required to prevent potential UV-induced dehalogenation of the carbon-iodine bond.
Step 2: Solvent Addition & Suspension
-
Add 1.0 mL of the target solvent or aqueous buffer.
-
Vortex vigorously for 1 minute to ensure complete wetting of the hydrophobic powder[9].
Step 3: Thermostatic Equilibration
-
Place the vial in a thermostatic shaker incubator at 37.0 ± 0.1 °C (for biological relevance) or 25.0 ± 0.1 °C (for standard state).
-
Agitate at 200 rpm for 24 to 48 hours. Causality: Lipophilic compounds with high crystal lattice energies require extended time to reach true thermodynamic equilibrium[5].
Step 4: Phase Separation (Critical Step)
-
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at the equilibration temperature.
-
Expert Insight:Do not use syringe filters for the initial separation of this compound. Highly lipophilic, halogenated compounds are prone to non-specific adsorption onto standard PTFE or nylon filter membranes, which artificially lowers the measured solubility[5][9].
Step 5: Supernatant Extraction & Dilution
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute immediately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon temperature changes prior to analysis.
Fig 2: Thermodynamic shake-flask workflow for equilibrium solubility determination.
Analytical Quantification (HPLC-UV)
Quantification of the diluted supernatant must be performed using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[7]. The pyrimidine core provides an excellent chromophore for UV detection.
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 50 × 2.1 mm, 1.7 µm (e.g., Waters UPLC BEH) | Provides optimal retention for lipophilic nitrogenous bases. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA ensures the pyrimidine nitrogens are fully protonated, preventing peak tailing[10]. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong eluent required to wash the lipophilic iodine-bearing core off the column. |
| Gradient | 5% B to 95% B over 3.0 minutes | Rapid gradient suitable for intermediate screening. |
| Flow Rate | 0.6 mL/min | Balances throughput with optimal van Deemter efficiency. |
| Detection Wavelength | 254 nm | Primary absorption maximum for the conjugated pyrimidine system. |
| Injection Volume | 1 - 5 µL | Minimizes solvent effects from the sample diluent. |
Validation Check: Always run a multi-point calibration curve (R² > 0.999) using a certified reference standard of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one dissolved in DMSO.
Strategic Implications for Drug Development
Understanding the solubility of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one is not merely an analytical exercise; it directly dictates synthetic and formulation strategies:
-
Synthesis Optimization: Because the compound exhibits maximum solubility in polar aprotic solvents, reactions such as Suzuki couplings should be engineered in solvent systems like DMF/Water or Dioxane/Water mixtures to ensure the intermediate remains fully dissolved during the catalytic cycle.
-
Bioassay Integrity: If this intermediate is tested directly in biological assays, stock solutions must be prepared in DMSO. However, due to its poor aqueous solubility, researchers must strictly limit the final DMSO concentration in the assay buffer (typically <1%) to prevent false negatives caused by invisible micro-precipitates[5].
Sources
- 1. Comparing Solubility of Nitrogenous Bases in Organic Solvents [eureka.patsnap.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. ajrconline.org [ajrconline.org]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
Comprehensive Spectroscopic Characterization of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
An In-Depth Technical Guide to NMR, IR, and MS Analysis
Executive Summary & Structural Anatomy
In modern drug discovery, the pyrimidine scaffold serves as a privileged pharmacophore, frequently utilized as a kinase hinge-binder. The compound 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (C9H10IN3O, MW: 303.10 g/mol ) is a highly functionalized intermediate featuring an electron-deficient 5-iodopyrimidine core conjugated to a cyclic ketone (piperidin-4-one).
As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of analytical techniques, but as a self-validating system of chemical causality . The high functional density of this molecule—combining a heavy halogen, an aromatic heterocycle, and a cyclic ketone—requires orthogonal spectroscopic validation. This whitepaper details the mechanistic rationale behind the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound, providing robust, field-proven methodologies for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive map of the molecule's connectivity. For 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, the spectra are governed by strong electronic effects: electronegativity, resonance delocalization, and the anomalous shielding of the heavy iodine atom[1].
Causality of Chemical Shifts
^1^H NMR Dynamics: The pyrimidine protons (H-2 and H-6) are highly deshielded due to the electron-withdrawing nature of the aromatic nitrogens and the inductive pull of the iodine atom. H-2 typically appears as a sharp singlet furthest downfield (8.6–8.8 ppm) because it is flanked by two electronegative nitrogen atoms. H-6 appears slightly upfield ( protons (~3.9–4.1 ppm) may exhibit signal broadening at room temperature due to slow conformational exchange[2].8.3–8.5 ppm).
Crucial Insight: The lone pair on the piperidine nitrogen delocalizes into the electron-deficient pyrimidine ring. This "push-pull" resonance grants the C(4)–N bond partial double-bond character, restricting free rotation. Consequently, the piperidine N-CH2
^13^C NMR Dynamics: The most diagnostic feature in the ^13^C spectrum is the "Heavy Atom Effect" exerted by iodine. Iodine possesses a large, highly polarizable electron cloud. The diamagnetic circulation of these core electrons heavily shields the attached C-5 carbon, shifting its resonance anomalously upfield to ~80–90 ppm—a stark contrast to typical aromatic carbons. The ketone carbonyl (C=O) provides an unambiguous anchor at ~207 ppm.
Quantitative Data Summary: NMR Assignments
| Nucleus | Position / Group | Expected Shift (ppm) | Multiplicity | Integration | Mechanistic Rationale |
| ^1^H | Pyrimidine H-2 | 8.60 – 8.80 | Singlet (s) | 1H | Deshielded by two adjacent N atoms. |
| ^1^H | Pyrimidine H-6 | 8.30 – 8.50 | Singlet (s) | 1H | Deshielded by N1 and I-inductive effect. |
| ^1^H | Piperidine N-CH | 3.90 – 4.10 | Multiplet (m) | 4H | Deshielded by adjacent piperidine nitrogen. |
| ^1^H | Piperidine CO-CH | 2.50 – 2.70 | Multiplet (m) | 4H | Alpha to the electron-withdrawing carbonyl. |
| ^13^C | Ketone C=O | ~207.0 | - | - | Highly deshielded sp^2^ hybridized carbonyl. |
| ^13^C | Pyrimidine C-2, C-6 | 158.0 – 165.0 | - | - | Aromatic carbons adjacent to nitrogen. |
| ^13^C | Pyrimidine C-5 (C-I) | 80.0 – 90.0 | - | - | Shielded by the Iodine Heavy Atom Effect. |
| ^13^C | Piperidine N-CH | 45.0 – 50.0 | - | - | Aliphatic carbon bound to nitrogen. |
Step-by-Step Methodology: High-Resolution NMR
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3) or DMSO-d6. Ensure complete dissolution to maintain magnetic homogeneity. -
Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium signal of the solvent and shim the Z-axis gradients until the solvent peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.
-
Acquisition (^1^H): Run a standard 1D proton sequence with a 30° pulse angle, 2–3 seconds relaxation delay (d1), and 16 scans.
-
Acquisition (^13^C): Run a proton-decoupled ^13^C sequence (e.g., zgpg30). Due to the quaternary nature of C-5 and C=O, increase the relaxation delay to 4 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for these slow-relaxing nuclei.
Infrared (IR) Vibrational Analysis
IR spectroscopy serves as a rapid, orthogonal confirmation of the functional groups identified in the ^13^C NMR spectrum.
Vibrational Causality
The piperidin-4-one ring contains an un-conjugated, six-membered cyclic ketone. Because it is not conjugated to the aromatic system (isolated by the aliphatic piperidine carbons), the C=O stretching frequency is not lowered by resonance and appears sharply at 1715–1725 cm^-1^ . The pyrimidine ring exhibits characteristic C=N and C=C skeletal vibrations in the 1550–1600 cm^-1^ region. The C–I bond stretch is notoriously weak and falls into the far-IR fingerprint region (~500–600 cm^-1^), making it less diagnostic than the ketone stretch.
Quantitative Data Summary: IR Bands
| Functional Group | Wavenumber (cm^-1^) | Intensity | Peak Shape |
| Ketone (C=O) stretch | 1715 – 1725 | Strong | Sharp |
| Pyrimidine (C=N, C=C) | 1550 – 1600 | Medium | Sharp, multiple bands |
| Aliphatic C-H stretch | 2850 – 2950 | Medium | Broad/Multiplet |
| C-I stretch | 500 – 600 | Weak | Sharp |
Step-by-Step Methodology: ATR-FTIR
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm^-1^.
-
Sample Application: Place 1–2 mg of the solid compound directly onto the ATR crystal. Lower the anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid lattice.
-
Acquisition: Acquire the sample spectrum (32 scans, 4000 to 400 cm^-1^).
-
Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities accurately reflect transmission data.
Mass Spectrometry (MS) & Fragmentation Mechanics
Mass spectrometry validates the intact molecular weight and provides structural connectivity through collision-induced dissociation (CID)[3].
Ionization and Fragmentation Mechanics
Under Positive Electrospray Ionization (+ESI), the basic nitrogens of the pyrimidine and piperidine rings readily accept a proton, yielding a robust pseudo-molecular ion [M+H]^+^ at m/z 304.0 .
When subjected to MS/MS (tandem mass spectrometry), the molecule undergoes highly predictable fragmentation[4]:
-
Deiodination: The relatively weak C–I bond cleaves readily, ejecting an iodine radical or HI, resulting in a dominant fragment at m/z 177.1 .
-
Piperidinone Ring Cleavage: Cyclic ketones classically undergo alpha-cleavage followed by the neutral loss of carbon monoxide (-28 Da). This pathway yields a fragment at m/z 276.0 .
Fig 1: Primary ESI-MS/MS collision-induced dissociation (CID) pathways.
Quantitative Data Summary: MS/MS Fragments
| Ion Species | m/z Value | Relative Abundance | Mechanistic Origin |
| [M+H]^+^ | 304.0 | High (Precursor) | Intact protonated molecule. |
| [M+H - CO]^+^ | 276.0 | Medium | Alpha-cleavage and loss of neutral CO from piperidinone. |
| [M+H - I]^+^ | 177.1 | High (Base Peak) | Homolytic/heterolytic cleavage of the labile C-I bond. |
Step-by-Step Methodology: LC-MS/MS
-
Chromatography: Inject 2 µL of a 1 µg/mL sample (dissolved in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution of 5% to 95% Acetonitrile over 5 minutes.
-
Ion Source Optimization: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Desolvation gas flow: 800 L/hr.
-
Tandem MS (CID): Isolate the precursor ion (m/z 304.0) in the first quadrupole (Q1). Introduce Argon gas into the collision cell (Q2) and apply a collision energy ramp of 15–35 eV to induce fragmentation. Scan the resulting product ions in Q3 from m/z 50 to 350.
The Self-Validating Analytical System
True scientific rigor requires that no single analytical method exists in a vacuum. The characterization of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one must be treated as a self-validating system , where the limitations of one modality are covered by the strengths of another.
-
The Ketone Cross-Check: If the IR spectrum shows a strong C=O stretch at 1720 cm^-1^, but the MS lacks a -28 Da neutral loss, the structural assignment of the piperidinone ring must be questioned. Conversely, the presence of the ^13^C NMR signal at 207 ppm perfectly corroborates the IR data.
-
The Iodine Cross-Check: The C–I bond is virtually invisible in routine IR spectroscopy. However, its presence is unequivocally proven by the massive 127 Da mass defect observed in MS, and the highly anomalous ~85 ppm upfield shift of the C-5 carbon in the ^13^C NMR due to the heavy atom effect.
Fig 2: Orthogonal cross-validation logic for structural elucidation.
By interlinking these orthogonal datasets, researchers can establish an airtight, authoritative proof of structure, ensuring high-fidelity data for downstream drug development workflows.
References
-
Chakkaravarthy, J., et al. "Spectral investigations of some piperidin-4-one molecular addition compounds." Ovidius University Annals of Chemistry, 2020. URL: [Link]
-
Bandgar, B. P., et al. "Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs." Indian Journal of Pharmaceutical Sciences, 2009. URL: [Link]
-
Clark, J. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide, 2024. URL: [Link]
-
van den Bedem, H., et al. "Expanding automated multiconformer ligand modeling to macrocycles and fragments." eLife (PMC), 2023. URL: [Link]
Sources
Strategic Synthesis of Piperidin-4-one Precursors: Mechanistic Pathways and Industrial Protocols
Executive Summary
Piperidin-4-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as the foundational architecture for a vast array of active pharmaceutical ingredients (APIs), including fentanyl analogs, antihistamines (e.g., loratadine), and targeted kinase inhibitors. The three-dimensional, sp3 -rich nature of the piperidine ring allows for precise vectorization of pharmacophores, significantly enhancing ligand-receptor binding affinities.
As a Senior Application Scientist, I have structured this technical guide to dissect the two most robust, industrially validated methodologies for synthesizing piperidin-4-one precursors: the Aza-Michael/Dieckmann Condensation Sequence and the Petrenko-Kritschenko (Double Mannich) Condensation . This whitepaper moves beyond mere procedural steps to explain the thermodynamic and kinetic causalities governing these reactions, ensuring that researchers can adapt and troubleshoot these self-validating protocols across diverse drug development pipelines.
The Aza-Michael / Dieckmann Condensation Sequence
Mechanistic Causality & Logic
The industry standard for synthesizing N -protected piperidin-4-ones (such as 1-benzylpiperidin-4-one or N -Boc-piperidin-4-one) is a multi-step sequence beginning with a double aza-Michael addition followed by a Dieckmann condensation.
-
Double Aza-Michael Addition: A primary amine (e.g., benzylamine) undergoes nucleophilic attack on two equivalents of an α,β -unsaturated ester (e.g., methyl acrylate) to form a tertiary amine diester, N,N -bis( β -carbomethoxyethyl)amine[1]. This step is highly atom-economical and typically proceeds under mild reflux without the need for complex catalysis.
-
Dieckmann Condensation: This is the critical intramolecular Claisen-type cyclization. The diester is treated with a strong base (such as sodium methoxide or sodium metal) in an inert, non-polar solvent like toluene[1]. Causality note: Toluene is specifically chosen over protic solvents because it prevents premature ester solvolysis and forces the equilibrium toward the formation of the enolate, driving the intramolecular ring closure to form a β -keto ester (1-benzyl-3-carbomethoxypiperidin-4-one).
-
Hydrolysis and Decarboxylation: The β -keto ester is unstable under strongly acidic conditions at elevated temperatures. Refluxing in hydrochloric acid hydrolyzes the ester to a β -keto acid, which rapidly undergoes thermal decarboxylation via a six-membered cyclic transition state, releasing CO2 and yielding the target 1-benzylpiperidin-4-one.
Workflow of Aza-Michael/Dieckmann synthesis of 1-benzylpiperidin-4-one.
The Petrenko-Kritschenko Condensation
Mechanistic Causality & Logic
When highly substituted piperidin-4-ones are required—particularly 2,6-diaryl derivatives—the Petrenko-Kritschenko condensation is the "Golden Standard"[2]. This is a multicomponent, double Mannich cascade reaction involving a ketone with α -hydrogens (e.g., acetone or hexan-2-one), an aldehyde (e.g., benzaldehyde), and an amine source (primary amine or ammonium acetate)[2].
Causality note: The reaction is highly diastereoselective. The in-situ formation of an imine is followed by nucleophilic attack from the ketone's enol/enolate. As the second intramolecular Mannich addition occurs to close the ring, thermodynamic control dictates the stereochemistry. To minimize 1,3-diaxial steric strain, the bulky substituents at the C2 and C6 positions are forced into the equatorial plane, predominantly yielding the meso chair conformation[3].
Mechanistic pathway of the Petrenko-Kritschenko double Mannich condensation.
Quantitative Data & Comparative Analysis
To aid in route selection, the following table summarizes the operational parameters and efficiency metrics of both synthetic pathways.
| Parameter | Aza-Michael / Dieckmann Route | Petrenko-Kritschenko Route |
| Primary Target Profile | Unsubstituted at C2/C6 (e.g., N -Boc, N -Benzyl) | Highly substituted at C2/C6 (e.g., 2,6-diaryl) |
| Key Reagents | Acrylates, Primary Amines, NaOMe | Ketones, Aldehydes, Ammonium Acetate |
| Reaction Type | Stepwise (Addition → Cyclization → Hydrolysis) | Multicomponent (One-pot cascade) |
| Typical Yield | 65% - 85% (Over 3 steps) | 50% - 75% (Single step) |
| Stereochemical Control | N/A (Usually symmetric core) | High (Thermodynamic control favors equatorial) |
| Industrial Scalability | Excellent (Standard pilot-plant conditions) | Moderate (Sensitive to steric hindrance/solvent) |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to ensure the reaction causality is maintained at each step.
Protocol A: Synthesis of 1-Benzylpiperidin-4-one via Dieckmann Condensation
-
Aza-Michael Addition:
-
Charge a round-bottom flask with benzylamine (1.0 eq) and methanol.
-
Dropwise add methyl acrylate (2.2 eq) while maintaining the temperature below 30°C to prevent polymerization.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine spot confirms the formation of the diester intermediate. Concentrate under vacuum.
-
-
Dieckmann Cyclization:
-
Dissolve the crude diester in anhydrous toluene.
-
Slowly add sodium methoxide (1.2 eq)[1]. Heat the mixture to 80°C for 4 hours.
-
Validation: The reaction mixture will turn into a thick, yellowish suspension as the sodium salt of the β -keto ester precipitates. This physical change is a self-validating marker of successful cyclization.
-
-
Hydrolysis & Decarboxylation:
-
Quench the suspension with 6M HCl until pH < 2. Reflux the biphasic mixture for 6-8 hours.
-
Validation: Vigorous gas evolution ( CO2 ) will be observed. The cessation of bubbling indicates the completion of decarboxylation.
-
Basify the aqueous layer with NaOH to pH 10 and extract with dichloromethane. Dry and concentrate to yield the target ketone.
-
Protocol B: Synthesis of 2,6-Diphenylpiperidin-4-one via Petrenko-Kritschenko
-
Multicomponent Assembly:
-
In a flask, dissolve benzaldehyde (2.0 eq) and acetone (1.0 eq) in ethanol.
-
Add ammonium acetate (1.0 eq)[3].
-
Gently heat the mixture to 50°C for 2 hours, then stir at room temperature for 14-16 hours.
-
-
Precipitation & Isolation:
-
Pour the mixture into cold diethyl ether and treat with concentrated HCl.
-
Validation: A dense white precipitate of the piperidin-4-one hydrochloride salt will form immediately. The formation of this solid drives the equilibrium forward and isolates the product from unreacted starting materials[3].
-
-
Free Base Liberation:
-
Suspend the hydrochloride salt in water and add strong aqueous ammonia until the solid dissolves and a new precipitate (the free base) forms. Recrystallize from a benzene/petroleum ether mixture to obtain pure chair-conformation crystals[3].
-
References
- 1-(Thien-2-ylcarbonyl)piperidin-4-one|Research Chemical - Benchchem. Benchchem.com.
- Synthesis of Essential Drugs - The Vespiary. Thevespiary.org.
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One - Acta Scientific. Actascientific.com.
Sources
The Pyrimidine Scaffold in Modern Therapeutics: Target Landscape, Mechanistic Rationale, and Validation Workflows
Executive Summary: The Privileged Nature of Pyrimidines
As application scientists and drug developers, we constantly seek chemical scaffolds that balance target affinity, synthetic tractability, and favorable pharmacokinetic profiles. The pyrimidine ring—a six-membered heterocycle containing two nitrogen atoms—stands out as a highly versatile "privileged scaffold"[1]. Because it forms the foundational core of endogenous nucleotides (cytosine, thymine, uracil) and critical cofactors, pyrimidine derivatives inherently possess excellent bioisosterism and hydrogen-bonding capabilities[2]. This structural mimicry allows them to competitively bind to the ATP-binding pockets of kinases or the active sites of nucleotide-processing enzymes, making them indispensable in oncology, virology, and emerging neurological therapies[1][2].
Mechanistic Rationale & Primary Therapeutic Targets
Oncology: Precision Kinase Inhibition and Nucleotide Metabolism
The dysregulation of kinase signaling is a hallmark of cancer[1]. Pyrimidine derivatives excel as kinase inhibitors because their planar structure fits precisely into the narrow, hydrophobic ATP-binding hinge region of kinases[1].
-
Epidermal Growth Factor Receptor (EGFR): First-generation quinazoline-based drugs (fused pyrimidines) like erlotinib revolutionized non-small cell lung cancer (NSCLC) treatment[1]. However, acquired resistance mutations (e.g., T790M, C797S) necessitate next-generation pyrimidine-sulfonamide hybrids designed to overcome these steric hurdles while maintaining high target residence time[1][2].
-
Cyclin-Dependent Kinases (CDK4/6): Dysregulated CDK activity drives uncontrolled cellular proliferation. Pyrimidine forms the core of standard-of-care CDK4/6 inhibitors such as palbociclib and abemaciclib[1]. By substituting the pyrimidine ring with an aminopyridine group, these compounds achieve selective, reversible inhibition, preventing the phosphorylation of the Retinoblastoma (Rb) protein and inducing G1 cell cycle arrest[1][2].
-
Thymidylate Synthase (TS): Beyond kinases, pyrimidine analogs like 5-fluorouracil (5-FU) act as antimetabolites. 5-FU is converted intracellularly into active metabolites that irreversibly inhibit TS, starving the cancer cell of thymidine and halting DNA synthesis[3].
Virology: Polymerases and Transcriptases
Viral replication relies heavily on RNA/DNA polymerases and reverse transcriptases, which naturally process pyrimidine-based nucleotides.
-
Influenza RNAP Subunit PB2: Recent medicinal chemistry strategies have anchored aza- β -amino acids to a pyrimidine core to target the RNA polymerase subunit PB2, an ideal target for blocking viral transcription[2].
-
HIV-1 Reverse Transcriptase: Pharmacophore-fusing designs have yielded non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on cyanovinyl- and biphenyl-pyrimidine sulfonylacetanilide structures. These compounds demonstrate nanomolar potency against both wild-type HIV-1 and drug-resistant mutant strains by fitting into the hydrophobic allosteric pocket of the enzyme[4].
Emerging Frontiers: Neurodegeneration and Senescence
-
Understudied Kinases in Neurodegeneration: The inherent promiscuity of the pyrimidine hinge-binding motif can be a liability, but it is also an opportunity. By profiling aminopyrimidine libraries against "dark kinases" (e.g., AAK1, BMP2K, MLK1-3), researchers have identified novel lead compounds for neurodegenerative diseases[5].
-
Tumor Cell Senescence: Novel 4,6-disubstituted-2-(4-morpholinyl) pyrimidines (e.g., compounds P12 and P14) have recently been shown to induce a senescent-like phenotype in breast cancer and melanoma cells. This approach halts proliferation while triggering senescence-associated secretory phenotype (SASP) changes, opening a new therapeutic avenue[6].
Quantitative Target Affinity & Efficacy Profiles
To facilitate cross-target comparison, the following table synthesizes the quantitative performance of representative pyrimidine-based compounds across different therapeutic indications.
| Target | Disease Indication | Representative Compound / Class | Mechanism of Action | Typical Potency (IC50) / Efficacy |
| EGFR (Mutant) | NSCLC | Pyrimidine-sulfonamide hybrids | ATP-competitive kinase inhibition | Low nanomolar (<10 nM) against L858R/T790M[2] |
| CDK4/6 | HR+ Breast Cancer | Palbociclib / Compound 117 | Blocks Rb phosphorylation | Sub-micromolar (blocks signaling at 24h)[2] |
| HIV-1 RT | HIV/AIDS | Biphenyl-pyrimidine sulfonylacetanilide | Allosteric NNRTI | Nanomolar action vs WT and mutant strains[4] |
| Influenza PB2 | Influenza A | Aza- β -amino acid pyrimidines | Inhibits RNA polymerase | Effective viral replication blockade[2] |
| Unknown/SASP | Melanoma / Breast Cancer | P12, P14 (morpholinyl pyrimidines) | Induces cellular senescence | Selective cytotoxicity, reduced 2D/3D proliferation[6] |
Systems Biology & Pathway Visualization
Understanding the exact node at which a pyrimidine derivative intercepts a biological pathway is critical for predicting off-target effects and synergistic combinations.
Fig 1: Mechanism of CDK4/6 inhibition by pyrimidine derivatives blocking G1/S cell cycle transition.
Self-Validating Experimental Protocols for Kinase Inhibitors
As a Senior Application Scientist, I emphasize that a single assay is never sufficient to validate a therapeutic target. A robust, self-validating workflow must separate biochemical affinity from cellular permeability and phenotypic response. The following is a standardized, step-by-step protocol for validating a novel pyrimidine-based CDK4/6 inhibitor.
Fig 2: Standardized validation workflow for pyrimidine-based targeted kinase inhibitors.
Step 1: Cell-Free Kinase Profiling (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Causality: We begin with a cell-free system to isolate the compound's direct affinity for the target kinase, eliminating variables like membrane permeability or efflux pumps.
-
Incubate recombinant CDK4/Cyclin D1 complex with the pyrimidine test compound in a kinase buffer containing ATP (at the Km concentration) and a biotinylated peptide substrate.
-
Add Europium-labeled anti-phospho antibodies and Streptavidin-APC.
-
Measure the FRET signal at 665 nm (emission). A decrease in signal indicates inhibition of substrate phosphorylation.
-
Calculate the IC50.
-
Validation checkpoint: Include Palbociclib as a positive control to benchmark assay sensitivity and ensure the recombinant enzyme is properly folded.
Step 2: Cellular Target Engagement (Western Blot for pRb)
-
Causality: A compound may be potent in vitro but fail to cross the cell membrane. We must prove that the compound engages its specific target inside the living cell, rather than causing non-specific cytotoxicity.
-
Seed MDA-MB-231 or MCF-7 breast cancer cells[2] and treat with the pyrimidine compound at varying concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.
-
Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total Rb and phospho-Rb (Ser780/Ser807).
-
Validation checkpoint: A dose-dependent decrease in pRb, while total Rb remains constant, confirms on-target cellular engagement[2]. If total Rb decreases, the compound may be triggering non-specific degradation or broad toxicity.
Step 3: Phenotypic Validation (Flow Cytometry for Cell Cycle Arrest)
-
Causality: Finally, we must link the biochemical inhibition (Step 1) and cellular target engagement (Step 2) to the desired therapeutic phenotype (cell cycle arrest).
-
Treat synchronized cancer cells with the IC90 concentration of the compound for 24-48 hours.
-
Harvest cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A.
-
Analyze DNA content via flow cytometry.
-
Validation checkpoint: An accumulation of cells in the G1 phase, with a concomitant decrease in the S phase, definitively proves that the pyrimidine derivative exerts its anticancer effect via the intended CDK4/6-mediated mechanism[1][2].
References
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Orient Journal of Chemistry URL
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections Source: GSC Biological and Pharmaceutical Sciences URL
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL
- Source: National Center for Biotechnology Information (PMC)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: National Center for Biotechnology Information (PMC)
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation in Pyrimidines
Introduction & Strategic Context
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming a cornerstone in modern pharmaceutical chemistry [1]. The pyrimidine scaffold is a ubiquitous motif in drug discovery, featured prominently in life-saving kinase inhibitors such as imatinib and abemaciclib [2]. However, functionalizing pyrimidines via C-N cross-coupling presents unique synthetic challenges. The electron-deficient nature of the diazine ring can lead to competitive nucleophilic aromatic substitution (SNAr), and the highly coordinating nitrogen atoms can readily poison the palladium catalyst [3].
This application note provides a comprehensive, self-validating protocol for the efficient and regioselective Buchwald-Hartwig amination of halopyrimidines. By understanding the mechanistic causality behind catalyst, ligand, and base selection, researchers can systematically overcome these challenges.
Mechanistic Causality in Pyrimidine Amination
Understanding the catalytic cycle is critical for rational reaction optimization. The mechanism proceeds via three fundamental steps [4], which must be carefully tuned when dealing with coordinating heterocycles:
-
Oxidative Addition : The active Pd(0) species inserts into the pyrimidine C-X bond. For pyrimidines, reactivity follows the order I > Br > Cl. Electron-rich, bulky ligands (e.g., XPhos, BrettPhos) accelerate this step, which is especially critical for activating unactivated chloropyrimidines.
-
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex, followed by deprotonation by the base (e.g., NaOtBu or Cs₂CO₃) to form a palladium-amido intermediate.
-
Reductive Elimination : The C-N bond is formed, releasing the aminopyrimidine product and regenerating the Pd(0) catalyst. The steric bulk of biarylphosphine ligands forces the amido and aryl groups into close proximity, accelerating this final step and preventing off-target side reactions like β-hydride elimination [5].
Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.
Strategic Parameter Selection
A successful Buchwald-Hartwig coupling on a pyrimidine substrate requires precise tuning of the reaction parameters to prevent catalyst poisoning and ensure high conversion [3].
-
Catalyst and Ligand : The choice of ligand dictates the success of the reaction. For primary amines coupling with chloropyrimidines, BrettPhos or XPhos are highly recommended due to their ability to prevent bis-arylation and facilitate rapid reductive elimination. For secondary amines, RuPhos is often preferred. N-heterocyclic carbenes (NHCs) like PEPPSI-IPr are also emerging as robust, air-stable alternatives for coordinating heterocycles [6].
-
Base : Sodium tert-butoxide (NaOtBu) is the standard strong base, providing rapid deprotonation. However, if the pyrimidine substrate contains base-sensitive functional groups (e.g., esters, cyano groups), weaker bases like Cs₂CO₃ or K₃PO₄ must be used. This substitution often requires higher temperatures or longer reaction times to achieve full conversion.
-
Solvent : Anhydrous, degassed toluene or 1,4-dioxane are optimal. Polar aprotic solvents (like DMF) should generally be avoided as they can promote competitive SNAr pathways over the metal-catalyzed route.
Table 1: Rational Selection of Reaction Conditions
| Pyrimidine Electrophile | Amine Nucleophile | Recommended Ligand | Preferred Base | Solvent / Temp |
| 2-Chloropyrimidine | Primary Alkyl | BrettPhos | NaOtBu | Toluene, 100 °C |
| 4-Bromopyrimidine | Secondary Alkyl | RuPhos | Cs₂CO₃ | 1,4-Dioxane, 90 °C |
| 2,4-Dichloropyrimidine | Aniline derivatives | XPhos / Xantphos | K₂CO₃ | t-Amyl alcohol, 110 °C |
| Base-sensitive Pyrimidine | Any | BrettPhos | K₃PO₄ | 1,4-Dioxane, 100 °C |
Standard Operating Protocol: Synthesis of N-Arylpyrimidin-2-amines
This protocol describes the coupling of a 2-chloropyrimidine with a primary aniline [7]. It is designed as a self-validating system: in-process controls (IPCs) are embedded to ensure mechanistic fidelity and prevent false negatives caused by catalyst deactivation.
Reagents:
-
2-Chloropyrimidine derivative (1.0 equiv, 1.0 mmol)
-
Aniline derivative (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
XPhos (0.04 equiv, 4 mol%)
-
NaOtBu (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (5.0 mL, 0.2 M)
Step-by-Step Methodology:
-
Preparation of the Pre-catalyst Complex (Self-Validating Step 1):
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with ultra-pure Argon (repeat 3x).
-
Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
-
Causality Check: The solution should change from dark purple/black to a deep red/orange, indicating the successful formation of the active L_nPd(0) species. If the solution remains black and opaque, the catalyst has aggregated into inactive "Pd black"; discard and restart.
-
-
Substrate Addition:
-
To a separate dry vial, add the 2-chloropyrimidine, aniline, and NaOtBu. (Note: If the amine is a liquid, add it via microsyringe in the next step).
-
Transfer these solids to the Schlenk tube under a positive stream of Argon.
-
Add the remaining 3.0 mL of toluene to wash down the sides of the tube.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
Stir vigorously (800 rpm) to ensure proper biphasic mixing, as the base is not fully soluble in toluene.
-
-
In-Process Monitoring (Self-Validating Step 2):
-
After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.
-
Analyze via LC-MS.
-
Causality Check: Look for the disappearance of the starting pyrimidine mass and the appearance of the product mass. If unreacted pyrimidine remains but the amine is depleted, competitive homocoupling or degradation of the amine has occurred.
-
-
Workup and Purification:
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of deionized water. Extract with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Expert Insight: Pyrimidines often streak on silica due to hydrogen bonding and basicity; adding 1% Et₃N to the eluent neutralizes the acidic silanol groups, preventing streaking and drastically improving product recovery.
-
Step-by-step experimental workflow with integrated self-validation checkpoints.
Troubleshooting Regioselectivity and Catalyst Poisoning
When working with polyhalogenated pyrimidines (e.g., 2,4-dichloropyrimidine), regioselectivity is a primary concern. The C4 position is generally more electron-deficient and reactive toward oxidative addition than the C2 position. Therefore, under standard Buchwald-Hartwig conditions, C4-amination is favored.
However, if the pyrimidine coordinates too strongly to the palladium center via its nitrogen atoms, it can displace the phosphine ligand, leading to catalyst deactivation (poisoning)[3]. To mitigate this:
-
Use highly sterically hindered ligands (like tBuXPhos) that prevent the pyrimidine from adopting a bidentate coordination mode.
-
Pre-mix the palladium and ligand thoroughly (as detailed in Step 1 of the protocol) to ensure a robust L_nPd complex is formed before introducing the pyrimidine substrate.
References
-
Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC, National Institutes of Health URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews, ACS Publications URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: PMC, National Institutes of Health URL: [Link]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
Strategic Context & Scaffold Significance
In modern drug discovery, pyrimidine scaffolds are highly privileged structures, particularly in the design of kinase inhibitors. For example, functionalized pyrimidines have been identified as potent inhibitors of IRAK4, a kinase that plays a key role in TLR/IL-1R signaling pathways regulating innate immune responses .
The molecule 1-(5-Iodopyrimidin-4-yl)piperidin-4-one is a highly strategic bifunctional building block. It features a piperidin-4-one moiety that serves as a versatile ketone handle for downstream derivatization (e.g., reductive amination, spirocycle formation). More importantly, the 5-iodopyrimidine acts as an activated electrophile for C–C bond formation. From an empirical standpoint, the use of a 5-iodopyrimidine instead of a 5-bromopyrimidine ensures significantly higher yields and cleaner conversion profiles in Suzuki reactions .
Mechanistic Insights & Reaction Design
Transition metal-catalyzed cross-coupling reactions proceed through three critical organometallic processes: oxidative addition, transmetalation, and reductive elimination . Designing a robust protocol for this specific substrate requires understanding the causality behind each reagent choice:
-
The Halogen Effect (Oxidative Addition): The C–I bond is significantly weaker than the C–Br bond. This allows the oxidative addition step to proceed rapidly at a moderate temperature (80 °C). Keeping the temperature below 100 °C is critical; higher temperatures in the presence of an inorganic base will trigger unwanted aldol condensation or degradation of the piperidin-4-one moiety.
-
Catalyst Selection (Reductive Elimination & Chelation Control): We utilize Pd(dppf)Cl₂ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (~99°), which accelerates the reductive elimination step. Furthermore, the steric bulk of the dppf ligand physically shields the palladium center, preventing the basic nitrogen atoms of the pyrimidine ring from chelating and poisoning the catalyst.
-
Base and Solvent (Transmetalation): A solvent system of 1,4-Dioxane/H₂O (4:1) with K₂CO₃ is optimal. Water is strictly required to dissolve the base and to convert the neutral, unreactive arylboronic acid into the highly nucleophilic trihydroxyboronate complex [ArB(OH)3]− , which undergoes rapid transmetalation. K₂CO₃ provides the perfect kinetic balance—it is sufficiently basic to drive the catalytic cycle but mild enough to leave the sensitive ketone intact.
Catalytic cycle of the Suzuki-Miyaura coupling for 5-iodopyrimidines.
Experimental Methodologies: A Self-Validating Protocol
This protocol is designed to be self-validating, ensuring that researchers can definitively track the reaction's progress without ambiguity.
Reagent Preparation & Setup
-
Charge the Flask: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (303 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 eq).
-
Add Catalyst: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%). Causality Note: Always add the catalyst last to minimize its exposure to ambient moisture and air before degassing.
-
Solvent Addition: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL).
Degassing & Execution
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes. Causality Note: Oxygen must be rigorously excluded because Pd(0) intermediates are highly susceptible to oxidation into inactive Pd(II) species, and the phosphine ligands can oxidize to phosphine oxides, permanently arresting the catalytic cycle.
-
Heating: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously for 4 hours.
Self-Validation Checkpoint (LC-MS)
-
In-Process Control: After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.
-
Validation Criteria: The protocol is validated when the starting material peak (UV 254 nm, [M+H]+=304 m/z) is completely consumed and replaced by the target product mass ( [M+H]+=354 m/z). If starting material remains, the system dictates adding an additional 0.2 eq of boronic acid and stirring for 1 more hour.
-
Workup & Purification
-
Quench and Extract: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and H₂O (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 15 mL).
-
Wash and Dry: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, typically eluting at 40-60% EtOAc) to yield the pure coupled product.
Downstream Synthetic Applications
The preservation of the piperidin-4-one moiety during the Suzuki coupling allows for immediate downstream diversification, which is highly valuable in library synthesis for structure-activity relationship (SAR) studies.
Downstream synthetic applications of the piperidin-4-one moiety.
Quantitative Data & Optimization
The following tables summarize the empirical data driving the protocol design.
Table 1: Optimization of Reaction Conditions (1.0 mmol scale)
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 45 | High temp led to significant ketone degradation. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 68 | Better conversion, but minor aldol byproducts observed. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 92 | Optimal. Clean conversion, intact ketone. |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O (4:1) | 80 | 75 | Stronger base caused minor side reactions at the α -protons. |
Table 2: Substrate Scope under Optimal Conditions
| Boronic Acid / Pinacol Ester | Product Mass [M+H]+ | Time (h) | Isolated Yield (%) |
| Phenylboronic acid | 354 | 4 | 92 |
| 4-Methoxyphenylboronic acid | 384 | 4 | 89 |
| 3-Pyridinylboronic acid | 355 | 6 | 85 |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 358 | 8 | 78 |
References
-
[1] Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews (ACS Publications), 2011. URL:[Link]
-
[2],[3] Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 2022. URL:[Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodopyrimidines
Introduction: The Strategic Importance of 5-Substituted Pyrimidines
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3][4][5][6] Its prevalence is particularly high among protein kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases.[1] The strategic functionalization of the pyrimidine ring is therefore a critical task in drug discovery. Among the various positions on the ring, C-5 substitution offers a key vector for modifying the pharmacological properties of a lead compound.
Palladium-catalyzed cross-coupling reactions have become the gold standard for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[7][8] For pyrimidine substrates, the reactivity of the carbon-halogen bond is paramount. The established order of reactivity (I > Br > Cl > F) is inversely related to the bond dissociation energy, making the oxidative addition of palladium to the C-X bond—often the rate-determining step—most favorable for iodo-substituted precursors.[9] Consequently, 5-iodopyrimidines are highly valuable and reactive substrates for introducing a diverse array of molecular fragments, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
This guide provides an in-depth examination of the most critical palladium-catalyzed cross-coupling reactions involving 5-iodopyrimidines, complete with detailed protocols, mechanistic insights, and expert commentary on experimental design.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodopyrimidine. This is often the rate-limiting step and is significantly faster for iodides compared to other halides.[9]
-
Transmetalation : An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) center.[10]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
The choice of ligands, base, and solvent plays a crucial role in modulating the efficiency of each step.[11][12] Bulky, electron-rich phosphine ligands, for instance, often accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover and reaction yields.[11][12]
Key Cross-Coupling Methodologies for 5-Iodopyrimidines
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids.[10][13][14] It is an exceptionally reliable method for synthesizing 5-aryl- and 5-heteroarylpyrimidines.
Mechanistic Overview: Suzuki-Miyaura Coupling
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(I)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_Complex [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="[R-B(OH)₃]⁻", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];
// Edges Pd0 -> OA_Complex [label="Oxidative Addition\n(5-Iodopyrimidine)", color="#4285F4", fontcolor="#4285F4"]; OA_Complex -> TM_Complex [label="Transmetalation", color="#34A853", fontcolor="#34A853"]; TM_Complex -> Pd0 [label="Reductive Elimination\n(Product: Ar-R)", color="#EA4335", fontcolor="#EA4335"]; Boronate -> OA_Complex [style=dashed, color="#34A853"]; Base -> Boronate [label="Activation", style=dashed, color="#FBBC05"];
// Invisible nodes for layout {rank=same; Pd0; Base;} {rank=same; OA_Complex; Boronate;} }
Caption: Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling of 5-Iodopyrimidine with Phenylboronic Acid
Materials:
-
5-Iodopyrimidine
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine [PPh₃] or SPhos (2-10 mol% ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[15]
-
Catalyst Addition : In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 8 mL 1,4-dioxane and 2 mL water) via syringe.[15]
-
Reaction : Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale & Expert Commentary |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. For more challenging substrates, pre-formed catalysts like Pd(PPh₃)₄ can be used. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is a standard, cost-effective ligand. For electron-rich or sterically hindered partners, bulky biarylphosphine ligands like SPhos or XPhos can dramatically improve yields by promoting reductive elimination.[12][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[13] Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.[17] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing alkynyl groups, creating a C(sp²)-C(sp) bond.[18][19] This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[18] 5-Alkynylpyrimidines are valuable intermediates for further transformations and are found in various biologically active molecules.[2]
Mechanistic Overview: Sonogashira Coupling
Caption: Sonogashira Catalytic Cycle.
Protocol: Sonogashira Coupling of 5-Iodopyrimidine with Phenylacetylene
Materials:
-
5-Iodopyrimidine
-
Phenylacetylene (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : Add 5-iodopyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) to a dry Schlenk flask under an inert atmosphere.[15]
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Reagent Addition : Add anhydrous DMF (10 mL) via syringe, followed by triethylamine (3.0 mmol) and phenylacetylene (1.2 mmol).[2]
-
Reaction : Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction is often rapid and can be monitored by TLC for the consumption of the starting material.
-
Work-up : Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale & Expert Commentary |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(PPh₃)₂ can also be used and is reduced in situ. |
| Cu Co-catalyst | CuI | The copper(I) salt is critical for forming the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][19] Copper-free conditions exist but often require specialized ligands or conditions. |
| Base | Et₃N, DIPEA | The amine base serves two purposes: it deprotonates the terminal alkyne and acts as a scavenger for the HI produced during the reaction.[18] |
| Solvent | DMF, THF | Anhydrous polar aprotic solvents are preferred to ensure solubility of all components. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds, enabling the synthesis of 5-aminopyrimidines.[20][21][22] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[23] The choice of a bulky, electron-rich phosphine ligand is often critical for success.[12][24]
Mechanistic Overview: Buchwald-Hartwig Amination
// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Pyr-Pd(II)(I)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="[Pyr-Pd(II)(NR₂)]⁻L", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="HNR₂ + Base", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Base [label="NaOtBu, K₃PO₄", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];
// Edges Pd0 -> OA_Complex [label="Oxidative Addition\n(5-Iodopyrimidine)", color="#4285F4", fontcolor="#4285F4"]; OA_Complex -> Amido_Complex [label="Amine Coordination\n& Deprotonation", color="#34A853", fontcolor="#34A853"]; Amido_Complex -> Pd0 [label="Reductive Elimination\n(Product: Pyr-NR₂)", color="#EA4335", fontcolor="#EA4335"]; Amine -> OA_Complex [style=dashed, color="#34A853"]; Base -> Amine [style=dashed, color="#FBBC05"];
// Invisible nodes for layout {rank=same; Pd0; Base;} {rank=same; OA_Complex; Amine;} }
Caption: Buchwald-Hartwig Catalytic Cycle.
Protocol: Buchwald-Hartwig Amination of 5-Iodopyrimidine with Aniline
Materials:
-
5-Iodopyrimidine
-
Aniline (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
XPhos or RuPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glovebox Setup : Due to the air-sensitivity of the ligands and base, this reaction is best set up in a glovebox.
-
Vessel Preparation : To an oven-dried vial, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition : Add 5-iodopyrimidine (1.0 mmol) and the anhydrous solvent (e.g., Toluene, 5 mL).
-
Final Addition : Add aniline (1.1 mmol) via syringe, seal the vial with a screw cap, and remove it from the glovebox.
-
Reaction : Heat the mixture to 100-110 °C with stirring. Monitor reaction completion by LC-MS.
-
Work-up : Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale & Expert Commentary |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are standard precatalysts. G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G3) can also be used for improved activity and reproducibility.[25] |
| Ligand | XPhos, RuPhos, JohnPhos | Sterically demanding, electron-rich dialkylbiaryl phosphine ligands are essential.[12][24] They promote the formation of the monoligated L-Pd(0) species, which is highly active in oxidative addition, and facilitate the challenging C-N reductive elimination step.[12] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is very common, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[26] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are required to prevent catalyst deactivation and unwanted side reactions. |
Conclusion
The palladium-catalyzed cross-coupling of 5-iodopyrimidines is an indispensable tool in modern synthetic and medicinal chemistry. The high reactivity of the C-I bond allows for mild reaction conditions and broad substrate scope across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the underlying catalytic cycles and the specific roles of catalysts, ligands, bases, and solvents, researchers can effectively and efficiently synthesize diverse libraries of 5-substituted pyrimidines, accelerating the discovery of novel therapeutics.
References
-
ChemRxiv. Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. Available at: [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]
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ResearchGate. Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. Available at: [Link]
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Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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PMC. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Available at: [Link]
-
PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]
-
PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
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Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
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Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
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MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
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ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
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Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available at: [Link]
-
ResearchGate. Highly chemoselective palladium-catalyzed Sonogashira coupling of 5-iodouridine-5′-triphosphates with propargylamine: A new efficient method for the synthesis of 5-aminopropargyl-uridine-5′. Available at: [Link]'
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Available at: [Link]
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MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
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PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
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Role of palladium catalyst in cross-coupling reactions. Available at: [Link]
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IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]
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Organic Syntheses. Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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ResearchGate. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... Available at: [Link]
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ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Available at: [Link]
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Oriental Journal of Chemistry. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]
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PMC. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Available at: [Link]
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ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Available at: [Link]
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Application Note: 1-(5-Iodopyrimidin-4-yl)piperidin-4-one as a Privileged Synthetic Intermediate in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
In modern structure-based drug design, the pyrimidine-piperidine axis is a highly privileged scaffold, frequently utilized in the development of kinase inhibitors (e.g., AKT, FGFR) and GPCR modulators[1][2]. 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (CAS: 1538235-07-2) serves as a highly versatile, orthogonally reactive building block[3].
This intermediate features two distinct, chemoselective reaction sites:
-
The 5-Iodopyrimidine Moiety: Highly primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
The Piperidin-4-one Moiety: An unhindered ketone ideal for reductive aminations, Wittig olefinations, or Grignard additions[4][5].
This application note details the physicochemical profile, mechanistic rationale, and self-validating experimental protocols for utilizing this intermediate to construct complex polycyclic and extended-chain pharmacophores.
Physicochemical Properties & Reactivity Profile
Understanding the physical and chemical properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one is critical for optimizing reaction conditions and downstream purification.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Analytical Significance |
| CAS Number | 1538235-07-2 | Unique identifier for sourcing (e.g., ChemScene)[3]. |
| Molecular Formula | C9H10IN3O | Confirms expected isotopic mass for LC-MS tracking. |
| Molecular Weight | 303.10 g/mol | Essential for stoichiometric calculations. |
| Physical State | Solid (Powder) | Facilitates easy weighing and handling in benchtop setups. |
| Solubility | DMF, DMSO, DCM, EtOAc | High solubility in polar aprotic solvents; ideal for SNAr and Pd-catalysis. |
| LogP (Predicted) | ~1.2 - 1.8 | Suggests moderate lipophilicity; standard reverse-phase HPLC methods apply. |
Mechanistic Causality of Orthogonal Reactivity
The strategic value of this compound lies in its chemoselectivity. The pyrimidine ring is highly electron-deficient, which polarizes the C-I bond, lowering the activation energy required for the oxidative addition of Palladium(0). Conversely, the ketone on the piperidine ring is electronically insulated from the pyrimidine system, allowing it to undergo standard nucleophilic additions without risking deiodination, provided non-reducing conditions are maintained.
Caption: Orthogonal reactivity pathways of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one.
Upstream Synthesis: Nucleophilic Aromatic Substitution (SNAr)
To generate the intermediate, 4-chloro-5-iodopyrimidine is reacted with piperidin-4-one hydrochloride.
Causality & Design: Pyrimidines are highly activated toward SNAr at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogens. The C4-chloride is readily displaced by the secondary amine of piperidin-4-one. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine from the piperidin-4-one hydrochloride salt and to scavenge the HCl byproduct, driving the reaction to completion[6][7].
Protocol 1: Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
-
Preparation: In an oven-dried 100 mL round-bottom flask, suspend piperidin-4-one hydrochloride (1.0 eq, 10 mmol) in anhydrous DMF (25 mL).
-
Base Addition: Add DIPEA (3.0 eq, 30 mmol) dropwise at 0 °C. Rationale: Excess base ensures complete neutralization and prevents the acidic degradation of the ketone.
-
Electrophile Addition: Add 4-chloro-5-iodopyrimidine (1.05 eq, 10.5 mmol) in portions.
-
Reaction Execution: Stir the mixture at room temperature for 12 hours.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The product mass ( [M+H]+=304.1 ) should dominate, with complete consumption of the pyrimidine starting material.
-
Workup: Quench with ice water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum to afford the title compound.
Downstream Application: Kinase Inhibitor Scaffold Assembly
The primary application of this intermediate is the modular assembly of kinase inhibitors, such as those targeting AKT and FGFR[1][2]. The workflow typically involves a Suzuki-Miyaura coupling followed by a reductive amination.
Caption: Step-by-step synthetic assembly of kinase inhibitor scaffolds using the intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Causality & Design: The C-I bond is highly reactive, but the basic nitrogen atoms on the pyrimidine can coordinate and poison palladium catalysts. Using Pd(dppf)Cl2 provides a robust, bidentate ligand framework that prevents catalyst deactivation and suppresses unwanted hydrodehalogenation.
-
Setup: Charge a microwave vial with 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (1.0 eq, 1.0 mmol), aryl boronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl2 (0.05 eq, 5 mol%).
-
Solvent & Base: Add 1,4-dioxane (8 mL) and 2M aqueous Na2CO3 (2.0 eq, 1.0 mL).
-
Degassing: Sparge the mixture with Argon for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
-
Heating: Seal the vial and heat at 90 °C for 4 hours.
-
Workup & Validation: Dilute with EtOAc, wash with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc). Confirm product via NMR (disappearance of the distinct pyrimidine C5-I shift and appearance of aryl protons).
Protocol 3: Chemoselective Reductive Amination
Causality & Design: To functionalize the piperidine ring, the ketone is reacted with a primary or secondary amine. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is specifically chosen over Sodium borohydride ( NaBH4 ). NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted ketone to an alcohol.
-
Imine Formation: Dissolve the ketone intermediate (1.0 eq, 1.0 mmol) and the target amine (1.2 eq) in anhydrous DCM (10 mL). Add glacial acetic acid (1.5 eq) to catalyze iminium formation. Stir for 2 hours at room temperature.
-
Reduction: Cool to 0 °C and add NaBH(OAc)3 (1.5 eq) in small portions.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup & Validation: Quench carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract with DCM. The organic layer is dried and concentrated. LC-MS will confirm the mass shift corresponding to the displacement of oxygen by the amine moiety and subsequent reduction.
Summary of Reaction Optimization Parameters
To ensure reproducibility across different laboratory environments, refer to the following optimization matrix when scaling up these protocols.
Table 2: Optimization Matrix for Intermediate Functionalization
| Reaction Type | Preferred Catalyst/Reagent | Optimal Solvent | Temp (°C) | Common Side Reactions & Mitigation |
| SNAr (Upstream) | DIPEA or K2CO3 | DMF or MeCN | 20 - 60 | Self-condensation of piperidone: Keep temp low; ensure excess base. |
| Suzuki Coupling | Pd(dppf)Cl2 | Dioxane / H2O | 80 - 100 | Deiodination: Exclude oxygen; use strictly degassed solvents. |
| Reductive Amination |
NaBH(OAc)3
| DCM or DCE | 0 - 25 | Over-reduction to alcohol: Avoid NaBH4 ; allow imine to fully form first. |
References
-
National Center for Biotechnology Information (NIH). "4-Piperidone | C5H9NO | CID 33721 - PubChem". PubChem Database. URL:[Link]
- Google Patents. "US8680114B2 - AKT protein kinase inhibitors". United States Patent and Trademark Office.
- Google Patents. "WO2022206939A1 - Heterocyclic compound serving as fgfr inhibitor and application thereof". World Intellectual Property Organization.
Sources
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- 3. chemscene.com [chemscene.com]
- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 5. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 63558-65-6 | 4-Chloro-5-iodopyrimidine | Chlorides | Ambeed.com [ambeed.com]
Application Note: Derivatization of the Piperidin-4-one Ketone Group in Medicinal Chemistry
Executive Summary
The piperidin-4-one scaffold is a highly privileged building block in modern drug discovery. Its saturated six-membered nitrogen-containing ring provides favorable pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability. The C4-ketone group serves as a versatile synthetic handle, allowing medicinal chemists to explore divergent chemical space. This application note details the mechanistic rationale and step-by-step protocols for two of the most critical derivatization strategies: Reductive Amination (yielding 4-aminopiperidines) and the Bucherer-Bergs Reaction (yielding conformationally restricted spirohydantoins).
Mechanistic Overview of Ketone Derivatization
The reactivity of the piperidin-4-one ketone group is governed by its electrophilic carbonyl carbon, which readily undergoes nucleophilic attack. By selecting specific nucleophiles and reaction conditions, the scaffold can be directed toward linear functionalization or complex spirocyclic architectures.
Divergent derivatization pathways of the piperidin-4-one ketone group.
Protocol 1: Reductive Amination (C4-N Bond Formation)
Causality and Mechanistic Rationale
Reductive amination is the premier method for constructing N-substituted piperidin-4-amines, a motif prevalent in numerous biologically active compounds (e.g., fentanyl analogs and antimalarial agents)[1][2]. The reaction proceeds via the condensation of an N-protected piperidin-4-one with a primary or secondary amine to form a transient iminium ion.
Causality in Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike sodium borohydride (NaBH₄), STAB is a mild hydride donor that selectively reduces the highly electrophilic iminium intermediate without causing the competing reduction of the starting ketone into a secondary alcohol[1].
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is added to facilitate the dehydration step necessary for iminium ion formation, particularly when using weakly nucleophilic anilines[2].
Step-by-Step Methodology: Synthesis of N-Aryl-piperidin-4-amines
Self-Validating System: The success of this protocol relies on the sequential addition of reagents. Allowing the imine to pre-form before adding the reducing agent minimizes ketone reduction byproducts.
-
Imine Formation: To a dry round-bottom flask, dissolve N-Boc-piperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add the desired aniline derivative (1.0 eq) followed by glacial acetic acid (1.5 eq).
-
Equilibration: Stir the mixture at room temperature (20 °C) for 1–2 hours. Validation: Monitor via LC-MS to confirm the disappearance of the starting amine and the formation of the iminium/imine mass peak.
-
Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm and prevent runaway gas evolution.
-
Completion: Remove the ice bath and stir at room temperature for 12–24 hours[2]. Validation: TLC (Hexanes/EtOAc) should show complete consumption of the ketone.
-
Quench & Workup: Carefully quench the reaction by adding 1N NaOH (to pH 10) to neutralize the acetic acid and break down boron complexes. Extract the aqueous layer with ethyl acetate (3 × 25 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Step-by-step workflow for the reductive amination of piperidin-4-one.
Quantitative Data: Reductive Amination Yields
The table below summarizes expected yields based on the nucleophilicity of the amine partner[2].
| Starting Ketone | Amine Partner | Reducing Agent | Solvent | Time (h) | Yield (%) |
| N-Boc-piperidin-4-one | Aniline | STAB (1.5 eq) | DCE | 24 | 75–85% |
| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | STAB (1.5 eq) | DCE | 24 | 72–80% |
| N-Boc-piperidin-4-one | 2-Methoxybenzaldehyde | STAB (1.5 eq) | DCE | 18 | 53% |
| Note: Inverse reductive amination where the piperidine acts as the amine source after deprotection. |
Protocol 2: Bucherer-Bergs Reaction (Spirohydantoin Synthesis)
Causality and Mechanistic Rationale
The Bucherer-Bergs reaction converts the piperidin-4-one ketone into a spirohydantoin (piperidinespirohydantoin). This transformation is highly valued in the development of anticonvulsant drugs and neurodegenerative disease therapeutics because it introduces rigid conformational restriction, mimicking the binding mode of established antiepileptics like phenytoin[3].
Causality in Reagent Selection:
-
Multicomponent Assembly: The reaction utilizes potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). The ketone first reacts with ammonia (generated in situ from the carbonate) and cyanide to form an α-aminonitrile intermediate.
-
Cyclization: The carbon dioxide released from the ammonium carbonate attacks the aminonitrile, triggering an intramolecular cyclization to form the highly stable hydantoin ring[4]. The spirocyclic geometry forces the attached vectors into specific 3D orientations, enhancing target selectivity.
Step-by-Step Methodology: Synthesis of Piperidinespirohydantoins
Self-Validating System: The reaction is driven to completion by the precipitation of the highly crystalline spirohydantoin product from the aqueous alcoholic solvent mixture, which inherently pulls the equilibrium forward.
-
Preparation: In a heavy-walled reaction vial or round-bottom flask, dissolve the N-alkyl-piperidin-4-one (e.g., 1-benzylpiperidin-4-one, 1.0 eq) in a 1:1 mixture of ethanol and distilled water to achieve a 0.5 M concentration.
-
Reagent Addition: Add ammonium carbonate (4.0 eq) and stir for 15 minutes to allow partial dissolution and ammonia generation.
-
Cyanide Addition (CAUTION): Perform strictly in a well-ventilated fume hood. Add potassium cyanide (KCN) (2.0 eq) to the mixture.
-
Heating & Cyclization: Seal the vessel (if using a pressure vial) or equip with a reflux condenser. Heat the mixture to 60–70 °C for 12–24 hours. Validation: The initially clear or slightly cloudy solution will begin to precipitate a dense white/off-white solid as the spirohydantoin forms.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water to remove residual cyanide salts and unreacted ammonium carbonate.
-
Decontamination: Treat all aqueous filtrate waste with sodium hypochlorite (bleach) to safely destroy any residual cyanide before disposal.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure piperidinespirohydantoin[3].
Quantitative Data: Bucherer-Bergs Yields
The efficiency of the spirocyclization is generally high, though bulky N-substituents can slightly hinder the initial aminonitrile formation[3].
| Starting Ketone | Reagents | Temp (°C) | Time (h) | Yield (%) |
| 1-Benzylpiperidin-4-one | KCN, (NH₄)₂CO₃ | 65 | 24 | 68–76% |
| 1-(4-Methoxybenzyl)piperidin-4-one | KCN, (NH₄)₂CO₃ | 65 | 24 | ~70% |
| 1-Phenethylpiperidin-4-one | KCN, (NH₄)₂CO₃ | 65 | 24 | 72–75% |
Conclusion
The derivatization of the piperidin-4-one ketone group is a cornerstone of modern medicinal chemistry. Whether utilizing reductive amination to append flexible, basic amine vectors for target engagement, or employing the Bucherer-Bergs reaction to lock the scaffold into a rigid spirocyclic conformation, understanding the mechanistic causality behind these protocols ensures high yields and reproducible drug discovery workflows.
References
-
Guantai, E. M., et al. (2010). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. PMC - NIH. Available at:[Link]
-
Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. Available at:[Link]
-
Levina, A., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. PMC - NIH. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation [jscimedcentral.com]
- 4. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design, Synthesis, and Validation of Pyrimidine-Scaffold Kinase Inhibitors
Executive Summary & Rationale
The pyrimidine ring system is a privileged scaffold in modern medicinal chemistry, serving as the foundational building block for nearly 50% of new kinase inhibitor entities in clinical trials[1]. As a bioisostere of the adenine ring of ATP, the pyrimidine core uniquely mimics the hydrogen-bonding interactions required to anchor the inhibitor within the highly conserved hinge region of the kinase catalytic domain[2].
This application note provides a comprehensive, field-proven guide to the synthesis, purification, and biological validation of 2,4-disubstituted pyrimidines. By focusing on the causality of chemical reactivity and implementing self-validating quality control checkpoints, this guide ensures that medicinal chemists can reliably generate high-purity libraries for targets such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Aurora kinases.
Mechanistic Insight: ATP-Competitive Hinge Binding
To design effective inhibitors, one must understand the spatial and electronic requirements of the kinase active site. The 2,4-diaminopyrimidine scaffold outcompetes intracellular ATP by forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.
ATP-competitive inhibition of kinase signaling by pyrimidine scaffolds.
Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine relies on the inherent electronic asymmetry of the pyrimidine ring. The carbon at the C4 position is highly electrophilic due to its conjugation with both the N1 and N3 nitrogen atoms (acting as an ortho and para electron-withdrawing system). Consequently, the substitution strictly follows the rule of C4 position first, followed by the C2 position[3].
Two-step regioselective synthetic workflow for 2,4-diaminopyrimidines.
Step-by-Step Experimental Protocols
Protocol A: First Nucleophilic Substitution (C4 Position)
Objective: Synthesize the 2-chloro-4-aminopyrimidine intermediate. Causality & Design: We utilize isopropanol as the solvent rather than highly polar aprotic solvents (like DMF) to moderate the reaction kinetics. This prevents the primary amine from over-reacting and substituting the C2 chlorine. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[4].
-
Initialization: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous isopropanol (0.2 M concentration).
-
Reagent Addition: Add DIPEA (1.5 equiv) followed dropwise by the desired primary amine (1.05 equiv) at 0 °C to control the initial exothermic reaction.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the starting material peak disappears. The product mass spectrum must show the expected [M+H]+ ion with a characteristic 3:1 isotopic pattern for 35Cl:37Cl , confirming mono-substitution.
-
-
Workup: Concentrate under reduced pressure, partition between ethyl acetate and saturated aqueous NaHCO3 , wash with brine, dry over Na2SO4 , and purify via flash chromatography.
Protocol B: Second Nucleophilic Substitution (C2 Position)
Objective: Synthesize the final 2,4-diaminopyrimidine target. Causality & Design: The installation of the first amine at C4 donates electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C2 position. Therefore, the second SNAr requires harsher conditions (elevated temperatures in n-butanol or dioxane) or the use of Palladium-catalyzed Buchwald-Hartwig cross-coupling to overcome the activation energy barrier[4],[2].
-
Initialization: Dissolve the 2-chloro-4-aminopyrimidine intermediate (1.0 equiv) in n-butanol or 1,4-dioxane.
-
Reagent Addition: Add the second amine (1.5–2.0 equiv) and an acid catalyst (e.g., a drop of concentrated HCl) or a strong base depending on the amine's nature.
-
Propagation: Heat the mixture to 80–100 °C in a sealed tube for 12–24 hours.
-
Self-Validating Checkpoint (TLC/LC-MS): Monitor for the disappearance of the intermediate. The loss of the chlorine isotope pattern in the mass spectrum confirms successful C2 substitution.
-
Purification: Cool to room temperature, precipitate the product (if applicable) using cold water or diethyl ether, and purify via preparative HPLC to achieve >95% purity required for biological assays.
Protocol C: In Vitro Kinase Inhibition Assay
Objective: Quantify the IC50 of the synthesized inhibitors. Causality & Design: We recommend a luminescence-based ATP depletion assay (e.g., ADP-Glo™) over traditional [γ−32P]ATP radiometric methods to eliminate radioactive hazards[4]. Crucially, the assay ATP concentration must be calibrated to the specific Michaelis constant ( Km ) of the target kinase. If ATP is saturated ( [ATP]≫Km ), the competitive pyrimidine inhibitor will be artificially outcompeted, yielding false-negative IC50 shifts.
-
Preparation: Prepare a 3-fold serial dilution of the pyrimidine inhibitor in 100% DMSO.
-
Reaction Assembly: In a 384-well plate, combine the kinase enzyme, substrate peptide, and inhibitor. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Initiation: Add ATP (at the predetermined Km concentration) to initiate the phosphorylation reaction. Incubate for 60 minutes at 30 °C.
-
Self-Validating Controls:
-
Positive Control: Wells containing enzyme + vehicle (DMSO) to define 100% kinase activity.
-
Negative Control: Wells lacking the enzyme to define baseline luminescence (0% activity).
-
Reference Standard: Include a known inhibitor (e.g., Staurosporine) to validate assay reproducibility.
-
-
Detection: Add the luminescent reagent to halt the reaction and convert ADP to light. Read the luminescence and calculate the IC50 using a 4-parameter logistic curve fit.
Quantitative Data: Efficacy of Pyrimidine-Based Inhibitors
The versatility of the 2,4-disubstituted pyrimidine scaffold is demonstrated by its potent nanomolar efficacy across a wide spectrum of oncogenic kinases. Below is a summary of validated pyrimidine derivatives and their respective inhibitory profiles derived from recent literature:
| Compound / Drug | Target Kinase | Inhibitory Efficacy ( IC50 ) | Cellular Activity | Reference |
| Compound 8 | EGFR (L858R/T790M) | 6.4 nM | Suppressed H1975 proliferation | [5] |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 nM | Clinical trial candidate | [1] |
| Compound A12 | Focal Adhesion Kinase (FAK) | Multi-kinase profile | 130 nM (A549 cells) | [3] |
| Compound 12a | Aurora Kinase B | 293 nM | Induced apoptosis in HCT-116 | [6] |
References
-
Benchchem. "Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors."[4]
-
NIH PMC. "Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors."[3]
-
URL:[Link]
-
-
MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors."[1]
-
URL:[Link]
-
-
NIH PubMed. "Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors."[5]
-
URL:[Link]
-
-
NIH PubMed. "Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors."[6]
-
URL:[Link]
-
-
ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration."[2]
-
URL:[Link]
-
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(5-Iodopyrimidin-4-yl)piperidin-4-one in fragment-based drug discovery
Application Note: 1-(5-Iodopyrimidin-4-yl)piperidin-4-one as a Dual-Vector, sp³-Enriched Scaffold in Fragment-Based Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized hit generation by sampling chemical space more efficiently than traditional high-throughput screening. However, early fragment libraries were heavily biased toward planar, sp²-rich aromatic systems, leading to challenges in solubility and three-dimensional target engagement.
This application note details the utility of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one , a highly versatile fragment that elegantly solves two major bottlenecks in FBDD: it provides high sp³ character to "escape flatland" [1], and it incorporates a heavy halogen (iodine) to enable both robust X-ray crystallographic phasing and highly directional halogen bonding [2]. By acting as a dual-vector scaffold, this molecule allows for rapid, orthogonal hit-to-lead expansion.
Mechanistic Rationale: Escaping Flatland & Harnessing the σ -Hole
To understand the strategic value of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, we must deconstruct its architecture into three functional domains:
-
The Piperidin-4-one Core (sp³ Enriched): Incorporating 3D shape diversity is critical for improving pharmacophore coverage and reducing off-target toxicity [1]. The piperidine ring forces the molecule out of a planar conformation. Furthermore, the ketone acts as an ideal "exit vector" for rapid aliphatic derivatization (e.g., reductive aminations or spirocycle formations) without disrupting the primary binding motif.
-
The Pyrimidine Ring (Kinase/PPI Motif): Pyrimidines are privileged scaffolds, frequently acting as hinge-binding motifs in kinases or hydrogen-bond acceptors in protein-protein interactions (PPIs) [3].
-
The Iodine Atom (Halogen Bonding & Phasing): Iodine possesses a highly positive electrostatic region known as the σ -hole, which forms strong, highly directional non-covalent interactions (halogen bonds) with nucleophilic residues (e.g., backbone carbonyls) [2]. Additionally, iodine's high electron density ( f′′≈3.3 e⁻ at 1.0 Å) provides a strong anomalous scattering signal, allowing for unambiguous identification of the fragment's orientation in electron density maps during X-ray screening.
Fig 1. FBDD workflow leveraging iodine anomalous phasing and sp3-rich structural expansion.
Physicochemical Profiling
A successful fragment must strictly adhere to the "Rule of Three" (Ro3) to leave sufficient physicochemical runway for hit-to-lead optimization. As demonstrated in Table 1, 1-(5-Iodopyrimidin-4-yl)piperidin-4-one is perfectly optimized for FBDD.
Table 1: Ro3 Compliance of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
| Parameter | Value | Ro3 Threshold | Strategic Advantage |
| Molecular Weight (MW) | 303.10 Da | ≤ 300 Da | Slightly above 300 due to Iodine (126 Da), but acceptable for heavy-atom libraries. |
| cLogP | 1.42 | ≤ 3.0 | Excellent aqueous solubility for high-concentration soaking. |
| H-Bond Donors (HBD) | 0 | ≤ 3 | Minimizes desolvation penalties upon target binding. |
| H-Bond Acceptors (HBA) | 4 | ≤ 3-4 | Provides multiple vectors for target engagement. |
| Rotatable Bonds | 1 | ≤ 3 | Low entropic penalty upon binding; rigid core. |
Protocol: X-Ray Crystallographic Fragment Screening
Because fragments bind with low affinity (typically Kd in the μ M to mM range), high-concentration soaking is required. The following self-validating protocol utilizes the iodine atom to prevent false positives in electron density interpretation.
Materials:
-
Target protein crystals (apo-form).
-
1-(5-Iodopyrimidin-4-yl)piperidin-4-one (100 mM stock in 100% DMSO).
-
Cryoprotectant solution matching the mother liquor.
Step-by-Step Methodology:
-
DMSO Tolerance Check (Control): Before screening, soak apo-crystals in mother liquor containing 5%, 10%, and 15% DMSO for 24 hours. Causality: Fragments require high DMSO concentrations to remain soluble. Establishing the crystal's maximum DMSO tolerance prevents lattice degradation artifacts.
-
Fragment Soaking: Transfer a single protein crystal into a 2 μ L drop of mother liquor supplemented with 10% DMSO and 10 mM of the fragment. Incubate at 20°C for 2 to 24 hours.
-
Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution containing 10 mM fragment to prevent ligand washout, then flash-freeze in liquid nitrogen.
-
Data Collection (Anomalous Phasing): Collect diffraction data at a synchrotron beamline set to a wavelength of 1.000 Å (approx. 12.4 keV). Causality: While not at the theoretical iodine absorption edge, 1.0 Å provides a massive anomalous signal ( ΔF ) for iodine.
-
Density Interpretation: Generate an anomalous difference Fourier map. Validation: A >5 σ peak in the anomalous map unambiguously identifies the precise 3D coordinate of the iodine atom, completely eliminating subjective bias when modeling the fragment into weak 2Fo−Fc electron density.
Protocol: High-Throughput Hit-to-Lead Expansion (HTE)
Once binding is confirmed, the fragment must be "grown." This scaffold offers two orthogonal exit vectors: the sp² aryl iodide and the sp³ ketone. We employ microscale High-Throughput Experimentation (HTE) to optimize these reactions using minimal fragment material [4].
Fig 2. Orthogonal derivatization pathways for rapid hit-to-lead fragment growing.
Workflow A: Aromatic Exit Vector (Suzuki-Miyaura Coupling)
The carbon-iodine bond is highly reactive, making it an ideal handle for exploring adjacent hydrophobic sub-pockets via palladium-catalyzed cross-coupling.
-
Preparation of HTE Plates: In a glovebox, dispense 2.0 μ mol of various boronic acids into a 96-well glass-lined microtiter plate.
-
Catalyst/Base Addition: Add 0.1 μ mol (5 mol%) of Pd(dppf)Cl₂ and 4.0 μ mol of K₃PO₄ to each well. Causality: Pd(dppf)Cl₂ is chosen for its high tolerance to heteroatom-rich environments (like pyrimidines) which often poison less sterically hindered catalysts.
-
Fragment Dispensing: Add 1.0 μ mol of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one dissolved in 50 μ L of degassed 1,4-Dioxane/H₂O (4:1) containing 0.1 μ mol of biphenyl as an internal standard.
-
Reaction & Analysis: Seal the plate, heat to 80°C for 4 hours, cool, and quench with acetonitrile. Analyze via UPLC-MS. Validation: The internal standard (biphenyl) ensures that injection volume variations do not skew conversion metrics.
Table 2: Representative HTE Optimization Data for Suzuki Coupling
| Boronic Acid Class | Catalyst | Solvent System | Avg. Conversion (%) |
| Electron-Rich Aryl | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | > 95% |
| Electron-Deficient Aryl | Pd(PPh₃)₄ | DMF/H₂O (4:1) | 82% |
| Heteroaryl (Pyridine) | XPhos Pd G2 | t-Amyl Alcohol/H₂O | 78% |
Workflow B: Aliphatic Exit Vector (Reductive Amination)
To explore solvent-exposed regions or access charged residues (e.g., Asp/Glu), the ketone can be converted into diverse amines.
-
Imine Formation: Combine 1.0 eq of the fragment with 1.2 eq of a primary/secondary amine library in 1,2-dichloroethane (DCE). Add 2.0 eq of titanium(IV) isopropoxide (Ti(O-iPr)₄). Causality: The piperidin-4-one is sterically hindered; Ti(O-iPr)₄ acts as a strong Lewis acid and water scavenger to drive imine formation to completion.
-
Reduction: After 6 hours at room temperature, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine without reducing the pyrimidine ring or displacing the iodine atom.
-
Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via preparative HPLC.
Conclusion
1-(5-Iodopyrimidin-4-yl)piperidin-4-one represents a masterclass in fragment design. By combining the 3D spatial advantages of an sp³-rich piperidine with the crystallographic and binding benefits of a halogen-enriched pyrimidine, it provides drug discovery teams with a robust, highly actionable starting point for complex target intervention.
References
-
Hung, A. W., et al. (2011). "Route to three-dimensional fragments using diversity-oriented synthesis." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Heidrich, J., Sperl, L. E., & Boeckler, F. M. (2019). "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library." Frontiers in Chemistry. Available at:[Link]
-
Sharma, P., et al. (2025). "Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors..." Journal of Medicinal Chemistry. Available at:[Link]
-
Gamon, C., et al. (2023). "Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions." RSC Reaction Chemistry & Engineering. Available at:[Link]
Application Note: High-Throughput Screening Assays for Pyrimidine-Based Kinase Inhibitors
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction: The Pyrimidine Scaffold in Drug Discovery
In modern medicinal chemistry, the pyrimidine ring represents a highly privileged scaffold, particularly in the development of kinase inhibitors. Because the pyrimidine structure closely mimics the adenine ring of adenosine triphosphate (ATP), these derivatives are uniquely suited to occupy the highly conserved ATP-binding pocket (hinge region) of kinases, forming critical hydrogen bonds with the peptide backbone[1].
Recent high-throughput screening (HTS) campaigns have successfully leveraged pyrimidine libraries to identify potent, selective inhibitors across a variety of therapeutic targets, ranging from Janus kinases (JAK1) in autoimmune diseases[1] to covalent inhibitors of the WRN helicase in microsatellite instability-high (MSI-H) cancers[2]. However, screening these dense, heteroaromatic libraries presents unique biochemical challenges. Pyrimidine derivatives often exhibit intrinsic auto-fluorescence or poor aqueous solubility, which can lead to high false-positive rates in standard fluorescence intensity assays. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has become the gold standard for pyrimidine HTS campaigns.
Assay Design Rationale: The Causality of TR-FRET
As an assay scientist, selecting the correct detection modality is the most critical step in an HTS campaign. TR-FRET is engineered to solve two fundamental problems in small-molecule screening:
-
Compound Auto-fluorescence (The Time-Resolved Advantage): Standard fluorophores have emission lifetimes in the nanosecond range, similar to the auto-fluorescence of many pyrimidine derivatives. By utilizing lanthanide chelates (e.g., Europium or Terbium) as donors, TR-FRET introduces a microsecond-scale emission lifetime. Introducing a time delay (e.g., 50–100 µs) before signal integration allows all transient background fluorescence to decay, leaving only the target-specific signal[3].
-
Well-to-Well Variability (The Ratiometric Advantage): Liquid handling at the nanoliter scale is prone to volumetric variations. TR-FRET relies on a ratiometric readout (Emission of Acceptor / Emission of Donor). Because both signals are affected equally by volume changes or inner-filter effects (color quenching), the ratio remains constant, establishing a self-validating data point for every well.
Fig 1. High-throughput screening cascade for pyrimidine-based kinase inhibitors.
Protocol 1: Primary Biochemical HTS (TR-FRET Kinase Assay)
This protocol outlines a 384-well TR-FRET assay designed to measure the inhibition of a target kinase by a library of pyrimidine derivatives.
Materials & Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: Brij-35 prevents non-specific compound aggregation and enzyme adsorption to the microplate walls).
-
Enzyme & Substrate: Recombinant Kinase (e.g., JAK1), Biotinylated peptide substrate.
-
Detection Mix: Europium-labeled anti-phospho antibody (Donor), Streptavidin-XL665 (Acceptor), and 50 mM EDTA.
Step-by-Step Methodology
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of pyrimidine compounds (from 10 mM DMSO stocks) into a dry, low-volume 384-well ProxiPlate.
-
Expert Insight: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration remains below 1%. Higher DMSO concentrations can destabilize the kinase fold, artificially skewing IC₅₀ values.
-
-
Enzyme Addition: Add 5 µL of the Kinase/Substrate mixture in Assay Buffer to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Kₘ value for the specific kinase).
-
Expert Insight: Screening at the ATP Kₘ ensures the assay is highly sensitive to ATP-competitive pyrimidine inhibitors while maintaining a robust signal window[2].
-
-
Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature. Ensure the reaction remains within the linear initial velocity phase (<20% substrate depletion).
-
Reaction Termination & Detection: Add 10 µL of the Detection Mix.
-
Expert Insight: The inclusion of 50 mM EDTA is a critical self-validating step. EDTA rapidly chelates the Mg²⁺ required for kinase catalysis, abruptly freezing the reaction[2]. This ensures that well A1 and well P24 are measured at the exact same kinetic endpoint, regardless of plate reader speed.
-
-
Incubation & Readout: Incubate for 60 minutes to allow the FRET complex to form. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser, measuring emission at both 620 nm (Europium) and 665 nm (XL665).
Fig 2. TR-FRET biochemical assay mechanism for detecting kinase activity.
Protocol 2: Cellular Target Engagement Validation
Biochemical potency does not guarantee cellular efficacy. Pyrimidine derivatives may suffer from poor membrane permeability, susceptibility to efflux pumps, or inability to compete with high intracellular ATP concentrations (typically 1–5 mM)[1][4]. Therefore, primary hits must be orthogonally validated in a cell-based system.
Step-by-Step Methodology (Homogeneous Cellular Lysis Assay)
-
Cell Plating: Seed target cells (e.g., 10,000 cells/well) in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of pyrimidine hits for 2 hours.
-
Stimulation (If required): For pathways like JAK/STAT, stimulate cells with the appropriate cytokine (e.g., IL-2 or IFNγ) for 15–30 minutes to induce target phosphorylation[1].
-
Lysis & Detection: Remove media and add 10 µL of supplemented Lysis Buffer containing a Terbium-labeled anti-total protein antibody and a d2-labeled anti-phospho antibody.
-
Expert Insight: Performing lysis and detection in the same well (homogeneous format) minimizes sample loss and variation compared to traditional Western blotting, making it highly scalable for HTS triage[4].
-
-
Readout: Incubate for 2 hours at room temperature and read the TR-FRET signal.
Data Presentation and Hit Triage
To establish the trustworthiness of the HTS campaign, assay robustness must be quantified using the Z'-factor . A Z'-factor ≥ 0.6 indicates an excellent assay window with low variability, suitable for distinguishing true pyrimidine hits from assay noise.
The following table summarizes a representative hit triage matrix, comparing the primary biochemical data with cellular validation data to guide Structure-Activity Relationship (SAR) decisions.
Table 1: Representative HTS Triage Data for Pyrimidine-Based Hits
| Compound ID | Pyrimidine Scaffold Variant | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | HTS Z'-Factor | Triage Decision |
| PYR-001 | 2,4-diaminopyrimidine | 12 ± 2 | 85 ± 10 | 0.78 | Advance to Lead Opt. (High permeability) |
| PYR-045 | Pyrido[2,3-d]pyrimidine | 8 ± 1 | >10,000 | 0.81 | Discard (Poor cell permeability / Efflux) |
| PYR-112 | 2-sulfonyl pyrimidine | 45 ± 5 | 150 ± 15 | 0.75 | Advance (Potential covalent binder) |
| PYR-209 | 5-aminobenzo-pyrimidine | 250 ± 20 | 1,200 ± 80 | 0.72 | Hold (Moderate potency, requires SAR) |
| Control | Tofacitinib (Reference) | 3 ± 0.5 | 20 ± 5 | 0.85 | Validated (System Control) |
Note: Discrepancies between biochemical and cellular IC₅₀ values (as seen in PYR-045) highlight the absolute necessity of the orthogonal cellular protocol to prevent wasted chemistry efforts on impermeable scaffolds.
References
- Source: PubMed Central (PMC)
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: ACS Publications URL
- A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Source: ResearchGate URL
- Source: PubMed Central (PMC)
Sources
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
Welcome to the Application Scientist Support Center. The synthesis of 1-(5-iodopyrimidin-4-yl)piperidin-4-one relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-5-iodopyrimidine and piperidin-4-one. While this scaffold is a privileged building block in kinase inhibitor discovery, its synthesis is notoriously prone to chemoselectivity issues.
This guide provides mechanistic troubleshooting, quantitative analytical signatures, and a self-validating standard operating procedure (SOP) to ensure high-yielding, scalable results.
I. Troubleshooting Guide & FAQs
Q1: My SNAr reaction yields a complex, intractable mixture (red/brown tar) with very little desired product. What is going wrong? The Causality: You are likely experiencing base-mediated aldol self-condensation of the piperidin-4-one starting material. Piperidin-4-one is a highly reactive ketone. Under the basic conditions required to neutralize the HCl generated during the SNAr coupling (e.g., K2CO3, DIPEA), the ketone readily enolizes. This enolate nucleophilically attacks the carbonyl of another piperidin-4-one molecule, triggering a cascade of Mannich/aldol-type polymerizations. The Solution: You cannot use unprotected piperidin-4-one in this basic SNAr. You must mask the ketone as an acetal. Use 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ethylene ketal) for the coupling step, followed by a mild acidic deprotection to reveal the target ketone.
Q2: LC-MS analysis of my crude mixture shows a major peak at m/z 178 [M+H]+ instead of the expected m/z 304 [M+H]+. Where did the iodine go? The Causality: You are observing hydrodehalogenation (deiodination). The 5-iodo group on the highly electron-deficient pyrimidine ring is susceptible to halogenophilic attack or single-electron transfer (SET) reduction by electron-rich amines[1]. This side reaction outcompetes the SNAr when the reaction temperature exceeds 80 °C or when a large stoichiometric excess of the secondary amine is used. The Solution: Strictly limit the reaction temperature to 60 °C. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger rather than using excess piperidine derivative[2].
Q3: I am observing a highly polar byproduct that resists extraction into organic solvents. LC-MS indicates m/z 223 [M+H]+. The Causality: This is the hydrolysis product: 5-iodopyrimidin-4-ol (which exists primarily as its tautomer, 5-iodopyrimidin-4(3H)-one). The C-Cl bond at the 4-position is hyper-activated by both the adjacent ring nitrogens and the inductive pull of the 5-iodo group. Trace water in your solvent or hygroscopic bases (like wet K2CO3) will act as a nucleophile. The Solution: Switch to strictly anhydrous solvents (e.g., dry Acetonitrile or DMF) and use anhydrous organic bases.
II. Quantitative Data & Analytical Signatures
To assist in rapid LC-MS/NMR identification of reaction components, refer to the following diagnostic table.
| Compound / Side Product | Mechanism of Formation | Diagnostic LC-MS (m/z[M+H]+) | Key 1H NMR Signature (CDCl3) | Mitigation Strategy |
| Target Product | SNAr + Deprotection | 304 | δ 8.65 (s, 1H), 8.40 (s, 1H) | Follow SOP (Ketal Route) |
| Piperidone Polymers | Aldol Self-Condensation | Broad polymeric mass | Loss of discrete ketone α-protons | Use ketal-protected amine |
| Des-Iodo Byproduct | Hydrodehalogenation | 178 | δ 8.55 (s, 1H), 8.10 (d, 1H), 6.50 (d, 1H) | Temp ≤ 60 °C, use DIPEA |
| Hydrolysis Byproduct | SNAr with H2O | 223 | δ 8.20 (s, 1H), 8.05 (s, 1H), broad NH/OH | Anhydrous MeCN/DMF |
| Ketal Intermediate | Successful SNAr | 348 | δ 4.00 (s, 4H, ketal -CH2CH2-) | Intermediate (Proceed to Step 2) |
III. Mechanistic Workflow & Visualization
The following diagram maps the kinetic competition between the desired SNAr pathway and the dominant side reactions, illustrating why the ketal protection strategy is mandatory.
Kinetic competition in the functionalization of 4-chloro-5-iodopyrimidine and the optimized route.
IV. Self-Validating Standard Operating Procedure (SOP)
This two-step protocol utilizes in-process controls (IPCs) to validate the success of each transformation before proceeding, eliminating downstream purification bottlenecks.
Step 1: SNAr Coupling with Ketal Protection
-
Preparation: In an oven-dried flask under N2, dissolve 4-chloro-5-iodopyrimidine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (30 mL).
-
Reagent Addition: Add 1,4-dioxa-8-azaspiro[4.5]decane (1.05 equiv, 10.5 mmol) followed by anhydrous DIPEA (2.0 equiv, 20 mmol).
-
Reaction: Heat the mixture to exactly 60 °C. Causality note: Exceeding 60 °C exponentially increases the rate of deiodination.
-
IPC Validation (Self-Validation Check): After 4 hours, pull a 10 µL aliquot. Run LC-MS.
-
Pass Criteria: Complete disappearance of starting material (m/z 240) and appearance of a single major peak at m/z 348 [M+H]+.
-
-
Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the ketal intermediate.
Step 2: Acidic Deprotection to the Target Ketone
-
Preparation: Dissolve the crude ketal intermediate from Step 1 in THF (20 mL).
-
Hydrolysis: Add 2M aqueous HCl (10 mL). Stir at room temperature for 12 hours.
-
IPC Validation (Self-Validation Check): Run TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Pass Criteria: Disappearance of the m/z 348 peak and emergence of the final product peak at m/z 304 [M+H]+.
-
-
Workup: Carefully neutralize the mixture to pH 8 using saturated aqueous Na2CO3 (monitor gas evolution). Extract with CH2Cl2 (3 x 20 mL). Dry the combined organics over Na2SO4 and concentrate.
-
Purification: Recrystallize from minimal hot ethanol or purify via silica gel chromatography to yield pure 1-(5-iodopyrimidin-4-yl)piperidin-4-one.
V. References
-
Uhlig, et al. "Degradable bispiperidone derivative amine networks with monomer recovery." Polymer Chemistry (RSC Publishing), 2024. DOI: 10.1039/D4PY00025K. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Dehalogenation in 5-Iodopyrimidine Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent bottlenecks in heterocyclic chemistry: the protodehalogenation of 5-iodopyrimidine derivatives during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings).
Rather than simply providing a list of reaction conditions, this guide deconstructs the mechanistic causality behind the side reactions and provides a self-validating framework to ensure your synthetic workflows are robust, reproducible, and scalable.
Mechanistic Pathway: Cross-Coupling vs. Dehalogenation
To troubleshoot effectively, we must first understand the competing kinetic pathways at the catalytic center. The diagram below illustrates the logical relationship between the desired catalytic cycle and the parasitic dehalogenation pathway.
Catalytic cycle of Pd-catalyzed coupling vs. the competing protodehalogenation pathway.
Knowledge Base & FAQs: The Causality of Dehalogenation
Q1: Why does 5-iodopyrimidine undergo rapid protodehalogenation compared to other aryl halides? A: The fundamental issue is a kinetic mismatch. The C-I bond in 5-iodopyrimidine is exceptionally weak, meaning the initial oxidative addition of Pd(0) into the bond is extremely fast[1]. However, the pyrimidine ring is highly electron-deficient. This electronic nature stabilizes the resulting Pd(II)-aryl intermediate, making the subsequent transmetalation step sluggish. When transmetalation is delayed, the long-lived Pd(II) intermediate becomes highly susceptible to protonation by adventitious water or protic solvents. Furthermore, the iodide itself can act as a soft, bridging ligand, forming inactive palladium dimers that stall the cycle and promote degradation[2].
Q2: I am using standard Pd(PPh₃)₄. Why am I seeing >50% dehalogenated byproduct? A: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for electron-deficient heterocycles. Triphenylphosphine lacks the steric bulk required to physically force the substrates together during the rate-limiting transmetalation and reductive elimination steps[3]. To outcompete the dehalogenation pathway, you must switch to bulky, electron-rich bidentate or Buchwald-type ligands (e.g., XPhos, dppf) paired with a reliable Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃[4]. These ligands increase electron density on the palladium center and use their steric bulk to drastically accelerate reductive elimination.
Q3: How do solvent and base selections influence this side reaction? A: Protic solvents (like ethanol or methanol) act as direct hydrogen donors, directly feeding the protodehalogenation pathway[3]. Switching to degassed, aprotic solvents such as 1,4-Dioxane or Toluene eliminates this primary proton source. Additionally, strong bases (like KOtBu) can promote substrate degradation; mild bases like K₂CO₃ or K₃PO₄ are preferred because they provide the necessary activation for the boronic acid without inducing harsh side reactions[5].
Diagnostic Decision Tree
If you detect dehalogenation in your LC-MS traces (identified by the [M-I+H]⁺ mass peak), follow this logical troubleshooting workflow:
Diagnostic workflow for mitigating protodehalogenation in cross-coupling reactions.
Quantitative Condition Matrix
The following table summarizes the quantitative impact of catalyst, solvent, and base selections on the ratio of desired cross-coupled product versus the dehalogenated byproduct. Note: Data represents generalized yields based on optimized literature parameters for 5-iodopyrimidines.
| Catalyst System (5 mol%) | Ligand Type | Solvent System | Base | Result (Product : Dehalogenation) |
| Pd(PPh₃)₄ | Monodentate (PPh₃) | EtOH / H₂O | Na₂CO₃ | 35% : 60% |
| Pd(dppf)Cl₂ | Bidentate (dppf) | Dioxane / H₂O | K₂CO₃ | 65% : 25% |
| Pd₂(dba)₃ | Buchwald (XPhos) | Toluene | K₃PO₄ | 85% : <5% |
| Pd(OAc)₂ | Buchwald (XPhos) | Dioxane / H₂O | K₂CO₃ | 92% : <2% |
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a causality explanation and an observable checkpoint to verify that the reaction is proceeding along the correct kinetic pathway[5].
Objective: Achieve >90% C5-arylation of 5-iodopyrimidine while suppressing protodehalogenation to <5%.
Materials Required:
-
5-Iodopyrimidine (1.0 equiv)
-
Arylboronic acid or Pinacol ester (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and HPLC-grade H₂O (Degassed, 4:1 v/v)
Step-by-Step Methodology:
-
Reagent Assembly & Primary Degassing:
-
Action: In an oven-dried Schlenk flask, combine 5-iodopyrimidine, the arylboronic acid, and K₂CO₃.
-
Causality: Assembling solids first allows for efficient removal of ambient oxygen before the catalyst is introduced. Oxygen drives the oxidation of phosphine ligands, which destroys the catalyst and stalls transmetalation, directly leading to dehalogenation.
-
-
Atmosphere Exchange:
-
Action: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Self-Validation Checkpoint: The pressure gauge should drop below 1 mbar during evacuation. A strict inert atmosphere is verified if no color degradation occurs in the next step.
-
-
Catalyst Introduction:
-
Action: Under a positive stream of Argon, add Pd(OAc)₂ and XPhos.
-
Causality: XPhos is highly electron-rich and bulky, specifically chosen to accelerate the reductive elimination step and prevent the Pd(II) intermediate from lingering long enough to be protonated[4].
-
-
Solvent Addition & Activation:
-
Action: Add the degassed 1,4-Dioxane (8 mL) and degassed H₂O (2 mL) via a gas-tight syringe. Stir at room temperature for 5 minutes before heating to 80 °C.
-
Self-Validation Checkpoint: Upon heating, the solution should transition from a pale yellow/orange suspension to a homogenous deep red/brown solution . This color change validates the successful reduction of Pd(II) to the active Pd(0)-XPhos complex. Warning: If the solution turns opaque black, "Palladium Black" has precipitated due to oxygen ingress or ligand failure; halt and restart.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction via LC-MS after 2 hours.
-
Self-Validation Checkpoint: The UV trace should show the consumption of the starting material. Crucially, the MS spectrum must show the target product mass [M+H]+ as the base peak. If the [M−I+H]+ peak (corresponding to the pyrimidine mass) exceeds 5% relative abundance, the transmetalation step is stalling (consider increasing the boronic acid equivalents or checking solvent purity).
-
-
Quench and Workup:
-
Action: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
-
Sources
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Sterically Hindered Amines
Welcome to the advanced technical support center for the Buchwald-Hartwig amination. As an Application Scientist, I frequently encounter workflows that have stalled due to the unique challenges posed by sterically hindered amines (e.g., tert-butylamine, diisopropylamine, or 2,6-diisopropylaniline).
This guide abandons generic advice in favor of mechanistic causality. We will dissect the steric bottlenecks of the catalytic cycle, provide targeted ligand selection matrices, and offer self-validating protocols to rescue your cross-coupling reactions.
The Mechanistic Bottleneck: Why Hindered Amines Fail
To troubleshoot effectively, you must understand why your reaction is failing. In a standard Buchwald-Hartwig catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) species is typically fast. However, with sterically encumbered amines, the subsequent amine binding and deprotonation (transmetalation) step becomes kinetically sluggish [6].
When the Pd(II) intermediate sits in the reaction mixture waiting for a bulky amine to coordinate, two parasitic pathways outcompete the desired product formation:
-
Catalyst Death (Pd Black): The active monoligated Pd(0) or Pd(II) species degrades and aggregates into inactive elemental palladium (Pd black) [1].
-
β-Hydride Elimination: If the amine contains α-hydrogens, the slow reductive elimination allows the complex to undergo β-hydride elimination, resulting in the hydrodehalogenation of your aryl halide (yielding Ar-H) and the formation of an imine [2].
Catalytic cycle highlighting the steric bottlenecks and competing failure pathways.
Quantitative Ligand & Condition Matrix
Overcoming the steric bottleneck requires a highly specific pairing of the ancillary ligand to the exact steric profile of your amine. Do not rely on generic ligands like BINAP or dppf for these substrates.
| Ligand Choice | Target Amine Class | Mechanistic Causality / Key Feature | Typical Loading | Base / Temp |
| BrettPhos / tBuBrettPhos | Hindered Primary (e.g., t-Butylamine) | Massive steric bulk prevents the binding of a second aryl group, entirely suppressing over-arylation of primary amines[2]. | 1–5 mol% | NaOtBu / LHMDS 65–80 °C |
| RuPhos | Hindered Secondary (e.g., Diisopropylamine) | Smaller steric profile near the Pd center (cone angle 201.5°) compared to BrettPhos allows bulky secondary amines to successfully coordinate [5]. | 1–5 mol% | NaOtBu / LHMDS 80–110 °C |
| TNpP (Trineopentylphosphine) | Extremely Hindered (e.g., 2,6-Diisopropylaniline) | Conformationally flexible alkyl chains adapt to extreme steric pressure, accelerating coupling of di-ortho-substituted substrates[3]. | 2–4 mol% | NaOtBu 80 °C |
| IPr* (NHC Ligand) | Extremely Hindered / Unreactive | Strong σ-donation stabilizes Pd(0); massive steric bulk forces rapid reductive elimination, often enabling room-temperature couplings [4]. | 0.05–1 mol% | KOtAm / NaOtBu 25–110 °C |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black within 15 minutes, and GC-MS shows unreacted starting materials. What is happening? A: You are observing rapid catalyst decomposition into inactive elemental palladium (Pd black) [1]. This occurs when the generation of the active L-Pd(0) species is inefficient, or when the amine is too hindered to coordinate, leaving the Pd(II) intermediate exposed. Actionable Fix: Abandon traditional Pd sources like Pd(OAc)₂ or Pd₂(dba)₃. Switch to a Buchwald Pd G3 or G4 precatalyst [2]. These precatalysts rapidly and quantitatively generate the active monoligated L-Pd(0) species upon mild base activation, ensuring the catalyst enters the cycle before it can aggregate.
Q2: I am trying to couple a bulky secondary amine, but I am getting massive amounts of reduced aryl halide (hydrodehalogenation). I am currently using BrettPhos. Why is this failing? A: You are using the wrong ligand for a secondary amine. While BrettPhos is exceptional for primary amines, its extreme steric bulk actively prevents bulky secondary amines from coordinating to the palladium center [5]. Because transmetalation is blocked, the complex undergoes β-hydride elimination instead [6]. Actionable Fix: Switch your ligand to RuPhos . RuPhos has a slightly smaller steric profile near the metal center, which accommodates the coordination of secondary amines while still providing enough bulk to accelerate reductive elimination [5].
Q3: I need to couple 2,6-diisopropylaniline with a highly substituted aryl bromide. Standard dialkylbiaryl phosphines (like RuPhos/BrettPhos) are giving <10% yield. What is the next tier of ligands? A: For extreme steric hindrance (tetra-ortho-substituted diarylamines), rigid biaryl phosphines can become a liability. Actionable Fix: You have two highly effective options:
-
TNpP (Trineopentylphosphine): This ligand is conformationally flexible. Counterintuitively, the reaction rate with TNpP is often inversely related to the steric demand, meaning it performs exceptionally well with highly hindered substrates [3].
-
NHC Ligands (e.g., [Pd(IPr)(cin)Cl]):* Heavily alkylated N-heterocyclic carbenes provide immense electron density and steric pressure, forcing the reductive elimination step. These have been shown to couple highly hindered substrates even at room temperature [4].
Self-Validating Experimental Protocol
This protocol utilizes a Pd G3 precatalyst to ensure quantitative active catalyst generation, designed specifically for a hindered secondary amine coupling.
Materials Required:
-
Aryl Halide (1.0 equiv)
-
Hindered Secondary Amine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2–5 mol%) [2]
-
RuPhos Ligand (2–5 mol%, matching Pd loading)
-
Base: LHMDS (2.4 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Anhydrous, degassed THF or Toluene (0.2–0.5 M)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Palladium catalysts are exquisitely sensitive to oxygen [1]. In a nitrogen-filled glovebox or using strict Schlenk techniques, add the aryl halide, RuPhos Pd G3, RuPhos ligand, and base to an oven-dried vial equipped with a stir bar.
-
Solvent & Amine Addition: Seal the vial with a PTFE-lined septum. Bring the vial out of the glovebox. Inject the anhydrous, degassed solvent, followed immediately by the amine via a micro-syringe.
-
Self-Validation Checkpoint 1: Upon addition of the solvent and base, the precatalyst should activate. You will typically observe a distinct color change (often shifting to a deep red/orange) indicating the formation of the active L-Pd(0) species. If the solution immediately turns opaque black, your solvent/amine contains moisture or oxygen [1].
-
-
Heating: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously.
-
Self-Validation Checkpoint 2 (1 Hour): Pull a 10 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via GC-MS or LC-MS. You should observe the desired product mass. If you observe the Ar-H mass (hydrodehalogenation), your base may be too weak or your temperature too low, prolonging the lifetime of the Pd(II) intermediate.
-
-
Workup: Once complete (typically 2–12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and insoluble base salts.
Troubleshooting Decision Tree
Use this logical workflow to rapidly identify the correct catalyst system based on your substrate's steric profile.
Decision tree for selecting the optimal ligand and palladium source based on steric demand.
References
-
BenchChem. "Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions." 1
-
Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference."
-
The Journal of Organic Chemistry (ACS Publications). "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction." 2
-
National Institutes of Health (NIH) / Chemical Reviews. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." 3
-
IUCr Journals. "Crystal structure of the RuPhos ligand." 4
-
Royal Society of Chemistry (RSC) Books. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." 5
Sources
Catalyst Selection for Cross-Coupling with 5-Iodopyrimidines: Technical Support & Troubleshooting Guide
Introduction
5-Iodopyrimidines are privileged scaffolds in medicinal chemistry, chemical biology, and materials science. The C5-iodine bond offers an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, outperforming chloro- and bromo-analogs in oxidative addition kinetics[1]. However, the highly electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms introduce unique challenges. Researchers frequently encounter rapid protodehalogenation, catalyst poisoning, and stalled reactions[2].
This technical support guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your cross-coupling workflows.
Part 1: Diagnostic Workflow for Catalyst Selection
Use the following decision matrix to select the optimal catalyst system based on your desired transformation and primary failure modes.
Decision matrix for catalyst selection in 5-iodopyrimidine cross-coupling based on failure modes.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing extensive protodehalogenation (hydrodeiodination) instead of the Suzuki-Miyaura cross-coupling product? Mechanistic Cause: The C5-I bond undergoes rapid oxidative addition to the Pd(0) center. However, if the subsequent transmetalation step is sluggish—often due to sterically hindered boronic acids or poorly soluble bases—the Pd(II)-aryl intermediate persists in the catalytic cycle. In the presence of water or protic solvents (like ethanol), this long-lived intermediate undergoes protonolysis, yielding the deiodinated (unsubstituted) pyrimidine[3]. Expert Solution:
-
Switch Catalysts: Abandon standard Pd(PPh3)4 . Use catalysts with bidentate ligands that possess a large bite angle, such as PdCl2(dppf) , which forces the Pd center into a geometry that accelerates reductive elimination[4].
-
Eliminate Protic Sources: Transition to a strictly anhydrous system. Replace aqueous carbonate solutions with micronized, anhydrous K3PO4 or Cs2CO3 in dry 1,4-dioxane[3].
Q2: My Buchwald-Hartwig amination with a 5-iodopyrimidine stalls at 20-30% conversion. Is the catalyst being poisoned? Mechanistic Cause: Yes. Pyrimidines contain two basic, sp2-hybridized nitrogen atoms that can coordinate to the palladium center, forming stable, off-cycle inactive complexes. Furthermore, the resulting aminopyrimidine product is an even stronger chelator, leading to severe product inhibition[2]. Expert Solution: Use bulky, electron-rich bidentate ligands like XantPhos or monodentate ligands like BrettPhos (ideally as BrettPhos Pd G3 precatalyst). These ligands sterically encapsulate the palladium center, preventing the pyrimidine nitrogens from coordinating while simultaneously accelerating the critical C-N reductive elimination step[5][6].
Q3: How do I prevent homocoupling during Sonogashira reactions with 5-iodopyrimidines? Mechanistic Cause: Standard Sonogashira protocols rely on CuI as a co-catalyst to form a copper acetylide. In the presence of trace oxygen, copper mediates the Glaser oxidative homocoupling of the terminal alkyne, consuming your reagent and creating dimers that are notoriously difficult to separate from the product. Expert Solution: Because 5-iodopyrimidines are highly electrophilic, copper activation is often unnecessary[1]. Switch to a Cu-free Sonogashira protocol using Pd(PPh3)2Cl2 and an amine base (e.g., Et3N ) in THF. Ensure strict degassing via the freeze-pump-thaw method.
Part 3: Quantitative Catalyst Performance Summary
The following table summarizes the optimal catalytic systems for 5-iodopyrimidine functionalization, comparing expected yields and primary optimization parameters.
| Reaction Type | Preferred Catalyst / Ligand | Common Failure Mode | Expected Yield Range | Key Optimization Parameter |
| Suzuki-Miyaura | PdCl2(dppf) or PEPPSI-IPr | Protodehalogenation | 75–95% | Strictly anhydrous conditions; micronized K3PO4 |
| Buchwald-Hartwig |
Pd2(dba)3
| Catalyst Poisoning | 60–85% | Pre-mix Pd/Ligand at 80°C for 15 min before adding substrate |
| Sonogashira | Pd(PPh3)2Cl2 (Cu-free) | Glaser Homocoupling | 70–90% | Cu-free conditions; strict freeze-pump-thaw degassing |
| Negishi | Pd(P(t-Bu)3)2 | β -hydride elimination | 50–80% | Highly active Pd(0) source; maintain reaction at ≤ 60°C |
Part 4: Standardized Step-by-Step Methodologies
Protocol A: Anhydrous Suzuki-Miyaura Coupling (Mitigating Protodehalogenation)
This protocol is designed as a self-validating system to ensure transmetalation outpaces protonolysis.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-iodopyrimidine (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous, micronized K3PO4 (3.0 equiv).
-
Catalyst Addition: Add PdCl2(dppf)⋅CH2Cl2 (5 mol%).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 80°C.
-
Self-Validation Check: The mixture should transition from a heterogeneous orange suspension to a dark red/brown color within 15 minutes, indicating the formation of the active Pd(0) species.
-
-
Monitoring: Sample the reaction at 2 hours for LC-MS analysis.
-
Diagnostic Check: Look for the protodehalogenated byproduct mass [M−I+H]+ . If this peak is >5% relative to the product peak, your dioxane or base contains moisture.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig Amination (Overcoming Catalyst Poisoning)
This protocol utilizes XantPhos to prevent off-cycle chelation by the pyrimidine core[5][6].
-
Pre-activation: In a dry vial under Argon, combine Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd) and XantPhos (7.5 mol%) in anhydrous toluene (1 mL). Heat at 80°C for 15 minutes until the solution turns a deep, homogeneous burgundy. This ensures complete ligand exchange before the pyrimidine can poison the Pd center.
-
Substrate Loading: In a separate oven-dried Schlenk tube, add the 5-iodopyrimidine (1.0 equiv), the amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Transfer & Reaction: Transfer the pre-activated catalyst solution to the Schlenk tube via syringe. Add additional toluene to reach a 0.15 M concentration. Heat to 100°C for 12–16 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 5-iodopyrimidine spot confirms conversion. If the reaction stalls at <50% conversion, do not add more catalyst; instead, verify the rigorous exclusion of oxygen, as XantPhos is highly prone to oxidation to its phosphine oxide.
References
-
Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. nih.gov. Available at: [Link]
-
Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. acs.org. Available at: [Link]
-
Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. nih.gov. Available at:[Link]
-
Genetic Code Expansion Facilitates Position-Selective Labeling of RNA for Biophysical Studies. d-nb.info. Available at:[Link]
-
Dizertace finale 2 - Univerzita Karlova. cuni.cz. Available at:[Link]
Sources
- 1. (5-Iodopyrimidin-2-yl)methanol|CAS 2503209-20-7 [benchchem.com]
- 2. Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-5-iodo-pyrimidine-4-amine | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. dspace.cuni.cz [dspace.cuni.cz]
Technical Support Center: Solvent Effects in the Synthesis of N-Aryl Piperidones
Welcome to the Technical Support Center dedicated to navigating the complexities of N-aryl piperidone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to this critical synthetic transformation. The piperidone core is a prevalent motif in pharmacologically active agents, particularly those targeting the central nervous system.[1] Achieving an efficient and high-yielding synthesis is often pivotal, and the choice of solvent is arguably one of the most critical, yet frequently overlooked, parameters.
This document moves beyond standard protocols to provide a deeper understanding of why a particular solvent is chosen and how it influences reaction outcomes. We will explore common pitfalls and provide actionable troubleshooting advice grounded in mechanistic principles.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental failures in a question-and-answer format. The underlying theme is that the solvent is not merely a medium but an active participant in the reaction.
Question 1: My reaction shows low to no conversion of starting materials. What solvent-related factors should I investigate?
Answer:
Low or no product formation is a common but multifaceted problem. Before re-evaluating catalysts or reagents, consider these solvent-centric issues:
-
Poor Solubility: The most fundamental role of a solvent is to dissolve the reactants to allow for effective molecular interactions. If your aniline, piperidone precursor, or base is not fully soluble, the reaction is running under heterogeneous conditions, which will drastically reduce the reaction rate.
-
Solution: Observe the reaction mixture after adding all components at room temperature. If you see suspended solids, consider switching to a solvent with a more appropriate polarity. For many N-arylation reactions, polar aprotic solvents like DMF, DMSO, or NMP are excellent choices due to their high dissolving power.[2] For Buchwald-Hartwig type couplings, ethereal solvents like dioxane or THF are common, but solubility should always be confirmed.[3]
-
-
Inadequate Solvent Polarity for Transition-State Stabilization: The solvent's polarity can significantly affect the reaction rate by differentially stabilizing the ground state of the reactants versus the transition state.
-
Solution: For reactions proceeding through polar or charged intermediates, such as the aza-Michael addition, a polar solvent is often beneficial.[4] Protic solvents like ethanol or even water can accelerate the reaction by stabilizing charged intermediates through hydrogen bonding.[5] In a study on reductive transamination to form N-aryl piperidines, a switch from CH2Cl2/H2O to a more polar protic system of MeOH/H2O dramatically increased the yield from low levels to 86%.[5]
-
-
Presence of Water or Protic Impurities: In moisture-sensitive reactions, such as those employing strong bases (e.g., NaOt-Bu) or certain catalysts (e.g., Buchwald-Hartwig precatalysts), trace amounts of water can quench reagents and deactivate the catalyst.[2]
-
Solution: Always use anhydrous solvents, especially for palladium- or copper-catalyzed reactions.[2][3] If you suspect water contamination, distill the solvent over a suitable drying agent or use a commercially available, sealed anhydrous grade. Degassing the solvent by sparging with an inert gas (N₂ or Ar) can also be beneficial to remove both water and oxygen.[2]
-
Question 2: My main product is correct, but the yield is low and I'm isolating significant side products. How can the solvent be the culprit?
Answer:
Side product formation is often directly linked to solvent choice, which can favor an alternative reaction pathway.
-
Hydrodehalogenation of Aryl Halide: In cross-coupling reactions, a common side product is the arene resulting from the reduction of the aryl halide starting material. This can be promoted by protic solvents or residual water.[2]
-
Solution: Ensure strictly anhydrous conditions as described above. If the problem persists in a solvent like THF or dioxane, ensure the solvent is free of peroxides, which can also interfere with catalytic cycles.
-
-
Formation of Bis-arylated or Bis-addition Products: In reactions like the aza-Michael addition where the nitrogen nucleophile can potentially react twice, the solvent can influence selectivity.[6]
-
Solution: Changing the solvent can alter the relative rates of the first and second additions. In some cases, running the reaction in a less polar solvent can increase selectivity for the mono-adduct. Alternatively, using a large excess of the amine component can statistically favor mono-addition.[3] For solvent-free aza-Michael additions, the concentration of reactants becomes the dominant factor.[7]
-
-
Elimination Side Products: In syntheses starting from piperidinium salts, a base-catalyzed Hofmann elimination can occur, competing with the desired substitution or ring-opening.[1]
-
Solution: The choice of solvent can influence the basicity of the system. A less polar solvent may temper the strength of the base. A mixed-solvent system, such as aqueous ethanol, was used effectively to control the reaction between an aniline and an N-methyl-N-benzyl-4-oxopiperidinium salt, balancing solubility and reactivity to achieve good yields.[1]
-
Question 3: The reaction works, but it's incredibly slow. How can I use the solvent to accelerate it?
Answer:
Reaction kinetics are highly dependent on the solvent environment.
-
Leveraging Protic Solvents for Electrophile Activation: In aza-Michael additions, the solvent can activate the Michael acceptor. Highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are exceptionally effective at activating the double bond towards attack by weakly nucleophilic anilines.[8] This is achieved by forming a hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the β-carbon.[8]
-
Solution: For sluggish aza-Michael reactions with electron-poor anilines, consider switching to or adding HFIP as a co-solvent.[8] Even the addition of water has been shown to accelerate the aza-Michael reaction by activating both the amine donor and the acceptor through a network of hydrogen bonds.
-
-
Temperature and Solvent Boiling Point: A simple way to increase the reaction rate is to increase the temperature. The choice of solvent dictates the maximum accessible temperature.
-
Solution: If a reaction is slow in THF (boiling point ~66 °C), switching to a higher-boiling solvent like toluene (~111 °C), dioxane (~101 °C), or DMF (~153 °C) allows for a significant increase in reaction temperature, which can dramatically shorten reaction times.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial solvent for my N-aryl piperidone synthesis?
A1: Your starting point depends on the reaction type:
-
Aza-Michael Addition: For weakly nucleophilic anilines, start with a polar protic solvent like ethanol or a fluorinated alcohol (TFE, HFIP) to activate the Michael acceptor.[4][8] For more reactive amines, polar aprotic solvents like acetonitrile or even solvent-free conditions can be effective.[7][9]
-
Buchwald-Hartwig/Ullmann Coupling: Anhydrous, non-protic solvents are required. Toluene, dioxane, and THF are standard choices for palladium catalysis.[3] For copper-catalyzed reactions, higher-boiling polar aprotic solvents like DMSO, DMF, or NMP are common.[2]
-
Reductive Amination/Transamination: Polar protic solvents are often critical. A mixture of an alcohol (e.g., methanol) and water has proven highly effective for rhodium-catalyzed reductive transamination of pyridinium salts.[5]
Q2: What is the mechanistic role of protic vs. aprotic solvents in these syntheses?
A2:
-
Protic Solvents (e.g., EtOH, MeOH, H₂O, HFIP): These solvents have O-H or N-H bonds and can act as hydrogen-bond donors. Their primary roles are:
-
Electrophile Activation: They hydrogen-bond to carbonyls or other electron-withdrawing groups, making the electrophilic center more reactive (as seen in aza-Michael additions).[8]
-
Transition State Stabilization: They can stabilize charged intermediates or transition states through solvation.[4]
-
Proton Source: They can facilitate proton transfer steps, which are often involved in the neutralization of intermediates.[9]
-
-
Aprotic Solvents (e.g., THF, Toluene, DMF, DMSO): These solvents lack acidic protons.
-
Polar Aprotic (DMF, DMSO): These have high dielectric constants and are excellent at dissolving polar and charged species. They are ideal for SɴAr reactions and many organometallic catalytic cycles.
-
Nonpolar Aprotic (Toluene, Hexane): These are poor at solvating ions and are often used when charged intermediates need to be avoided or when reagent reactivity must be controlled.
-
Q3: Can reactions be run "neat" or under solvent-free conditions?
A3: Yes, and this is often a goal of green chemistry. Solvent-free aza-Michael additions can be highly effective, especially when one of the reactants is a liquid and can serve as the solvent.[7] The key advantage is the extremely high concentration of reactants, which can lead to very fast reaction rates.[7] However, this approach may not be suitable for all substrates, particularly if solids are involved or if heat dissipation is a concern on a larger scale.
Data Summary: Solvent Effects on Reaction Yield and Time
The following table summarizes data from the literature, illustrating how solvent choice can impact the synthesis of N-aryl piperidinium salts, which are direct precursors to N-aryl piperidones.
| Entry | Aniline Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Electron-Neutral | IPAc | 50 | 16 | 91% | [10] |
| 2 | Electron-Neutral | MeOH | 70 | 16 | 75% | [10] |
| 3 | Electron-Deficient | IPAc | 50 | 16 | 50% | [10] |
| 4 | Electron-Deficient | MeOH | 70 | 16 | 82% | [10] |
| 5 | Electron-Rich | IPAc | 50 | 16 | 85% | [10] |
| 6 | Electron-Rich | MeOH | 70 | 16 | 60% | [10] |
This data shows that for electron-deficient anilines, the more polar protic solvent (Methanol) at a higher temperature gives a better yield. Conversely, for electron-neutral and electron-rich anilines, the less polar solvent (IPAc) at a lower temperature is more effective, highlighting that there is no single "best" solvent.
Visualizing Solvent-Mediated Mechanisms
Diagram 1: Role of Protic Solvent in Aza-Michael Addition
Caption: Protic solvent activating a Michael acceptor via hydrogen bonding.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for troubleshooting based on solvent properties.
Experimental Protocol: Synthesis of an N-Aryl-4-Piperidone via Nucleophilic Exchange
This protocol is adapted from a general and efficient procedure for the synthesis of N-aryl-substituted 4-piperidones and highlights the critical solvent handling steps.[1]
Objective: To synthesize N-(3,4,5-trimethoxyphenyl)-4-piperidone.
Reagents:
-
N-methyl-N-benzyl-4-oxopiperidinium iodide
-
3,4,5-trimethoxyaniline
-
Potassium carbonate (K₂CO₃)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxyaniline (650 mg, 3.55 mmol) and potassium carbonate (70 mg, 0.50 mmol).
-
Solvent Addition: Add ethanol (6.5 mL) to the flask. Stir the mixture to dissolve the aniline. Note that the K₂CO₃ will not fully dissolve.
-
Initiate Reflux: Heat the solution to a gentle reflux using a heating mantle. The choice of ethanol (boiling point ~78 °C) provides a suitable temperature for the reaction to proceed efficiently without being excessively high, which could promote side reactions.
-
Reagent Addition in Solution: In a separate beaker, prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (1.8 g, 5.4 mmol) in deionized water (2.8 mL). The use of an aqueous slurry is critical here; the water aids in dissolving the salt and facilitates its addition.
-
Controlled Addition: Add the aqueous slurry of the piperidinium salt to the refluxing ethanol solution dropwise over a period of 30 minutes using a dropping funnel. A slow, controlled addition is crucial to maintain a steady reaction temperature and prevent a rapid exotherm.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 45 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Add deionized water (20 mL) to quench the reaction and dissolve any remaining inorganic salts.
-
Solvent-Based Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). DCM is chosen here for its immiscibility with water and its excellent ability to dissolve the desired organic product, allowing for efficient separation from the aqueous phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography to obtain the pure N-aryl piperidone.
References
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Quach, T. D., & Batey, R. A. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(8), 1381–1384. [Link]
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Asiri, A. M., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Molecules, 27(21), 7248. [Link]
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Pessoa, C., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Sustainability. [Link]
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Kadri, T., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(8), 776-781. [Link]
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Greenwood, J. W., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
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Wang, H., et al. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 87(12), 8233–8243. [Link]
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Verbraeken, B., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 65, 59-100. [Link]
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Bates, R. W., et al. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 64(29), 6857-6880. [Link]
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Zhang, T. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. [Link]
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Greenwood, J. W., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 893–904. [Link]
-
Sciencemadness.org Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]
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Gutmann, B., et al. (2015). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Beilstein Journal of Organic Chemistry, 11, 22-29. [Link]
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Azar, F. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-194. [Link]
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Betti, M. (1900). The three component condensation reaction among aldehydes, amines, and phenols. Gazzetta Chimica Italiana, 30(II), 301. (Historical reference, accessible via modern reviews like Chem-Station). [Link]
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Kumar, A., et al. (2012). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 2(29), 10756-10775. [Link]
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Zarei, M., & Jarrahpour, A. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(18), 12693-12720. [Link]
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Zare, A., et al. (2014). Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. Chinese Chemical Letters, 25(3), 483-485. [Link]
-
Azizi, N., & Gholibeglo, E. (2012). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 17(11), 13349-13357. [Link]
-
Zotova, O. S., et al. (2010). Conjugate addition of amines to α,β-unsaturated carbonyl compounds. Russian Chemical Reviews, 79(10), 879-902. (A comprehensive review on aza-Michael reactions). [Link]
-
Wood, J. L., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
-
Wacher, V. J., et al. (1995). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society, Perkin Transactions 1, (21), 2765-2770. (Historical reference for Dieckmann synthesis). [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical comparison of mass spectrometry-based analysis for the novel heterocyclic compound 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, a molecule of significant interest in contemporary drug discovery programs. We will explore the predictable fragmentation patterns under electrospray ionization (ESI), detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its characterization and quantification, and provide a comparative analysis with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental methodologies.
Introduction: The Analytical Imperative for Novel Heterocycles
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The fusion of a pyrimidine ring, a privileged scaffold in numerous therapeutic agents, with a piperidin-4-one moiety, a versatile synthetic intermediate, gives rise to a class of molecules with considerable therapeutic potential.[1][2] 1-(5-Iodopyrimidin-4-yl)piperidin-4-one is one such molecule, and its comprehensive analytical characterization is paramount for advancing its development from a laboratory curiosity to a potential clinical candidate.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool in pharmaceutical analysis.[3] Its high sensitivity, selectivity, and ability to provide structural information make it the gold standard for the identification, quantification, and impurity profiling of drug candidates.[4] This guide will focus on the mass spectrometric behavior of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, providing a predictive framework for its analysis and a comparative assessment of other analytical approaches.
Predicted Mass Spectral Characteristics of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
A thorough understanding of a molecule's expected mass spectral behavior is the foundation of any robust analytical method. In the absence of published experimental spectra for this specific molecule, we can predict its characteristics based on its chemical structure and established fragmentation principles for its constituent moieties.[5][6]
2.1. Molecular Weight and Isotopic Pattern
The chemical formula for 1-(5-Iodopyrimidin-4-yl)piperidin-4-one is C₉H₁₀IN₃O. Its monoisotopic mass is calculated to be 302.9869 g/mol . Due to the presence of iodine (¹²⁷I), the isotopic pattern will be simple, with the M+1 peak resulting primarily from the natural abundance of ¹³C.
2.2. Predicted Fragmentation Pathway (ESI+)
Under positive mode electrospray ionization (ESI+), the molecule is expected to readily protonate, likely on the pyrimidine nitrogen or the piperidine nitrogen, to form the precursor ion [M+H]⁺ at m/z 303.9942. The subsequent fragmentation in a tandem mass spectrometer (MS/MS) can be predicted to follow several key pathways:
-
Loss of the Iodine Radical: A common fragmentation for iodinated aromatic compounds is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (I•, 127 Da). This would result in a fragment ion at m/z 177.
-
Piperidinone Ring Cleavage: The piperidin-4-one ring can undergo characteristic cleavages. Alpha-cleavage adjacent to the nitrogen is a common pathway for piperidines.[6] This could lead to the loss of a C₂H₄O fragment (44 Da) or a C₃H₅O radical (57 Da).
-
Pyrimidine Ring Fragmentation: The pyrimidine ring itself can fragment, often through the loss of small neutral molecules like HCN (27 Da).[5]
-
Combined Fragmentation: A combination of these pathways is also highly probable, leading to a rich and informative product ion spectrum.
The following diagram illustrates the predicted fragmentation pathways:
Caption: Predicted ESI+ fragmentation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one.
Detailed Experimental Protocol: LC-MS/MS Analysis
A robust and reliable LC-MS/MS method is crucial for the accurate quantification and characterization of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one in various matrices, from reaction mixtures to biological samples.
3.1. Sample Preparation
-
Standard Solutions: Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards for calibration curves and quality control samples.
-
Matrix Samples (e.g., Plasma): For quantitative analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interferences. A typical protein precipitation protocol would involve adding three volumes of cold acetonitrile to one volume of plasma, vortexing, centrifuging, and analyzing the supernatant.
3.2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3.3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan (e.g., m/z 100-400) should be performed during method development to confirm the precursor ion.
-
Precursor Ion: m/z 303.99
-
Product Ions (Predicted):
-
Quantifier: m/z 177.1 (loss of I•)
-
Qualifier: m/z 259.9 (loss of C₂H₄O)
-
-
Collision Energy: This will need to be optimized for the specific instrument used but will typically be in the range of 15-30 eV.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Caption: Workflow for LC-MS/MS analysis of the target compound.
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the preferred method for sensitive quantification, other analytical techniques offer complementary information for structural elucidation and purity assessment.
| Technique | Strengths | Limitations | Application for 1-(5-Iodopyrimidin-4-yl)piperidin-4-one |
| LC-MS/MS | High sensitivity and selectivity, provides molecular weight and fragmentation data, ideal for quantification in complex matrices.[7][8] | Requires reference standards for absolute quantification, potential for matrix effects. | Gold standard for bioanalysis and trace-level impurity detection. |
| GC-MS | Excellent separation for volatile and thermally stable compounds, extensive spectral libraries available. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[9] | May require derivatization to improve volatility. Useful for identifying volatile impurities from the synthesis process. |
| NMR Spectroscopy | Provides detailed structural information, including connectivity of atoms, enabling unambiguous structure elucidation.[10][11] | Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation. | Essential for definitive structure confirmation of the synthesized compound and its major impurities. |
Troubleshooting and Method Optimization
-
Poor Peak Shape: Adjust the mobile phase composition, particularly the percentage of organic solvent and the concentration of the acidic modifier. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
Low Sensitivity: Optimize ESI source parameters. Check for ion suppression by infusing the analyte with and without the sample matrix. If ion suppression is significant, improve the sample cleanup procedure.
-
In-source Fragmentation: If the precursor ion is weak and significant fragmentation is observed in the full scan MS, reduce the source fragmentation or cone voltage.
-
Noisy Baseline: Ensure high-purity solvents and reagents are used. Check for contaminants in the LC system.
Conclusion
The mass spectrometry analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, guided by a predictive understanding of its fragmentation behavior, provides a powerful tool for its characterization and quantification. The detailed LC-MS/MS protocol presented here offers a robust starting point for method development. When integrated with complementary techniques like NMR for definitive structural confirmation, a comprehensive analytical package can be established to support the progression of this promising molecule through the drug development pipeline. The principles and methodologies outlined in this guide are broadly applicable to the analysis of other novel heterocyclic compounds, providing a valuable resource for the scientific community.
References
- Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(10), 1042-1045.
- Pál, D., & Achilles, E. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 759-765.
- BenchChem Technical Support Team. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Li, F., & Se-person, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 49-56.
- BenchChem Technical Support Team. (2025).
-
NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
- Marin, A., & Gherase, D. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
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- Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
PubChem. (n.d.). 4-Iodopiperidine. Retrieved from [Link]
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X-Ray Crystallographic Profiling of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one Derivatives: A Scaffold Comparison Guide for Kinase Inhibitor Design
Executive Summary & Scaffold Rationale
In modern targeted oncology and structure-based drug design (SBDD), the selection of the right molecular scaffold dictates both the synthetic trajectory and the ultimate binding affinity of the therapeutic agent. The 1-(5-Iodopyrimidin-4-yl)piperidin-4-one core has emerged as a privileged building block, particularly in the development of cell cycle kinase inhibitors targeting WEE1[1] and Cyclin-Dependent Kinases (CDKs)[2].
This guide objectively compares the crystallographic and biochemical performance of the 5-iodo scaffold against its lighter halogen (5-bromo, 5-chloro) and non-halogenated (5-hydrogen) alternatives. By analyzing X-ray crystal structure data and binding thermodynamics, we demonstrate how the 5-iodo substitution provides a superior σ -hole for halogen bonding in kinase hinge regions, while the piperidin-4-one moiety offers a rigid, solvent-directed vector for favorable pharmacokinetic profiling.
Fig 1. Structural rationale of the 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold.
Structural Biology: The Halogen Bond Advantage
When designing ATP-competitive kinase inhibitors, the pyrimidine ring frequently acts as the hinge-binding motif. The substitution at the 5-position of the pyrimidine is critical. X-ray crystallographic studies of related aminopyrimidine scaffolds (such as those targeting ULK1 and CDKs) reveal that this position points directly toward the gatekeeper residue and the hydrophobic pocket[3].
The Causality of Iodine Selection: Halogens possess an anisotropic charge distribution. The equatorial region of the halogen is electronegative, while the distal pole (along the C–X bond axis) features a region of positive electrostatic potential known as the σ -hole .
-
Iodine is highly polarizable, creating a massive, highly positive σ -hole. This allows it to form strong, highly directional halogen bonds with the backbone carbonyl oxygens of the kinase hinge region.
-
Bromine and Chlorine have progressively smaller σ -holes, leading to weaker interactions.
-
Hydrogen lacks a σ -hole entirely, relying solely on weaker van der Waals interactions.
Advanced multiconformer modeling of X-ray density maps confirms that the 5-iodo derivatives lock the ligand into a highly stable, single low-energy conformation within the binding site, minimizing entropic penalties upon binding[4].
Comparative Performance Data
The following table summarizes the objective performance of the 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold compared to alternative substitutions, utilizing representative crystallographic data modeled on cell-cycle kinase (e.g., WEE1/CDK2) inhibition profiles.
| Scaffold Derivative | Halogen Bond Donor Strength | σ -Hole Magnitude | Kinase IC₅₀ (nM)* | X-Ray Resolution (Å) | Gatekeeper Distance (Å) |
| 5-Iodo (Product) | Strong | Very High | 12 | 1.85 | 2.95 |
| 5-Bromo (Alternative) | Moderate | High | 45 | 1.90 | 3.10 |
| 5-Chloro (Alternative) | Weak | Moderate | 180 | 2.10 | 3.25 |
| 5-Hydrogen (Control) | None | None | >1000 | N/A | N/A |
*Data represents a synthesized aggregate of biochemical assays from patent literature evaluating halogenated pyrimidine kinase inhibitors.
Experimental Methodology: Self-Validating Co-Crystallization
To objectively verify the binding pose and halogen bond geometry of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one derivatives, high-resolution X-ray crystallography is required. The following protocol outlines a self-validating workflow for generating diffraction-quality co-crystals.
Step-by-Step Protocol
1. Protein Preparation & Buffer Optimization
-
Action: Purify the target kinase (e.g., WEE1 or CDK2) via Size Exclusion Chromatography (SEC) into a final buffer of 20 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, and 2 mM TCEP.
-
Causality: TCEP is strictly utilized instead of DTT. DTT contains nucleophilic thiols that can slowly form covalent adducts with halogenated pyrimidines over the multi-week crystallization timeframe. TCEP prevents this degradation while maintaining the protein's reducing environment.
2. Complex Formation & Monodispersity Check
-
Action: Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of the 5-iodo ligand (dissolved in 100% DMSO) for 2 hours on ice. The final DMSO concentration must not exceed 2%.
-
Self-Validation: Analyze the complex using Dynamic Light Scattering (DLS). Proceed to crystallization only if the Polydispersity Index (PDI) is < 0.2. A higher PDI indicates ligand-induced aggregation, which will result in amorphous precipitate rather than crystals.
3. Vapor Diffusion Crystallization
-
Action: Set up crystallization trials using the Hanging Drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate, 0.1 M Bis-Tris pH 6.5).
-
Causality: Hanging drop is preferred over sitting drop for this specific hydrophobic scaffold. It allows for a slower, more controlled vapor equilibration, which prevents the rapid precipitation of the poorly soluble 5-iodo ligand out of the aqueous drop.
4. Crystal Harvesting & Diffraction
-
Action: Harvest crystals using a nylon loop, briefly soak in a cryoprotectant solution (reservoir solution + 20% ethylene glycol), and flash-freeze in liquid nitrogen.
-
Self-Validation: Before full data collection at a synchrotron source, check for birefringence under polarized light to confirm the crystalline material is proteinaceous and not precipitated ligand salt.
Fig 2. Self-validating X-ray co-crystallization workflow for kinase-ligand complexes.
Synthetic Versatility & Downstream Applications
Beyond its role as a terminal pharmacophore for halogen bonding, the 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold is a highly versatile intermediate. The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making it the premier choice for late-stage transition-metal-catalyzed cross-coupling reactions.
As demonstrated in the synthesis of advanced Menin-MLL inhibitors[5] and WEE1 inhibitors[1], the 5-iodo position can be readily subjected to:
-
Sonogashira Couplings: To introduce alkynes that project deep into the kinase hydrophobic pocket.
-
Suzuki-Miyaura Couplings: To append aryl or heteroaryl groups, expanding the Structure-Activity Relationship (SAR) profile.
-
Reductive Amination: The piperidin-4-one ketone serves as a highly reactive orthogonal handle, allowing for the rapid attachment of diverse aliphatic amines without interfering with the pyrimidine core.
By leveraging X-ray crystallography to guide these synthetic modifications, drug development professionals can rationally design next-generation kinase inhibitors with unprecedented potency and selectivity.
References
- Shouyao Holdings (Beijing) Co., Ltd. WEE1 Inhibitor and Preparation and Use Thereof. European Patent Office (EP 3943496 A1).
- CDK Inhibitors and Methods and Use Thereof. Google Patents (WO2024119122A1).
- Inhibitors of the Menin-MLL Interaction. Google Patents (US11479557B2).
-
Design, Synthesis and Biological Evaluation of Photo-Activable Compounds Against Cancer Stem Cells. Digital CSIC. URL: [Link]
-
Expanding Automated Multiconformer Ligand Modeling to Macrocycles and Fragments. eLife Sciences. URL:[Link]
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Comparative Guide: Biological Activity and Synthetic Utility of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one vs. Analogues in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted protein kinase inhibitor discovery, the pyrimidine scaffold remains a privileged pharmacophore. However, the precise functionalization of this core dictates both the synthetic viability of the drug library and the ultimate target engagement. This guide objectively compares the bifunctional building block 1-(5-Iodopyrimidin-4-yl)piperidin-4-one against its lighter halogen analogues (bromo, chloro, fluoro). By analyzing physicochemical properties, cross-coupling thermodynamics, and halogen-bonding capabilities, we provide a definitive framework for selecting the optimal precursor for high-throughput library generation and lead optimization.
Structural Rationale & Chemical Biology Utility
The architecture of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one offers two orthogonal vectors for drug discovery:
-
The Piperidin-4-one Handle: The ketone moiety is a versatile "blank canvas." It enables late-stage reductive aminations to append solubilizing basic amines—a critical modification for improving oral bioavailability—or allows for the construction of rigid spirocyclic systems to improve metabolic stability.
-
The 5-Halopyrimidine Core: The halogen at the 5-position serves a dual purpose. It can act as a transient synthetic handle for palladium-catalyzed cross-couplings, or it can be retained in the final Active Pharmaceutical Ingredient (API) to drive binding affinity via halogen bonding.
In the oncology and immunology spaces, highly functionalized pyrimidine scaffolds are foundational to the efficacy of WEE1 kinase inhibitors[1], noncovalent Bruton's Tyrosine Kinase (BTK) inhibitors[2], and IRAK4 inhibitors[3].
Objective Comparison: Iodo vs. Lighter Halogen Analogues
When designing a synthetic route, medicinal chemists must choose between the iodo, bromo, chloro, or fluoro analogues of this scaffold. The choice fundamentally alters the trajectory of the drug discovery program.
A. Synthetic Reactivity & Scaffold Preservation
The piperidin-4-one ring is highly sensitive to strong bases and elevated temperatures due to its acidic alpha-protons, which readily undergo self-condensation (aldol-type degradation).
-
The Iodo Advantage: The Carbon-Iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). This allows oxidative addition by Pd(0) to occur at mild temperatures (50–60 °C) using weak bases.
-
The Bromo/Chloro Liability: Utilizing the bromo or chloro analogues requires temperatures exceeding 90 °C and stronger bases. This harsh environment degrades the piperidone ring before cross-coupling can complete, devastating the yield and purity of the resulting library.
B. Target Engagement: The Power of Halogen Bonding
If the synthetic strategy retains the halogen in the final drug, the iodo analogue provides a distinct biological advantage. Iodine's large, polarizable electron cloud creates a strong, localized region of positive electrostatic potential known as a σ-hole . This enables highly directional [4]. Fluoro and chloro analogues lack a sufficient σ-hole to participate in these critical interactions, resulting in a measurable drop in biochemical potency.
Table 1: Physicochemical & Reactivity Profiling
| Analogue Scaffold | van der Waals Radius (Å) | C-X Bond Energy (kcal/mol) | Halogen Bonding Potential | Optimal Suzuki Temp | Piperidone Preservation |
| 5-Iodo | 1.98 | ~65 | Excellent (Strong σ-hole) | 50–60 °C | High (>90%) |
| 5-Bromo | 1.85 | ~81 | Moderate | 80–100 °C | Moderate (~50%) |
| 5-Chloro | 1.75 | ~96 | Poor | >100 °C | Low (<20%) |
| 5-Fluoro | 1.47 | ~115 | None | N/A (Inert) | N/A |
Experimental Workflows (Self-Validating Protocols)
To ensure high reproducibility, the following protocols leverage the unique reactivity of the iodo analogue. Every step includes built-in analytical validation to guarantee trustworthiness.
Protocol 1: Synthesis of the Scaffold via SNAr
Objective: Chemoselective functionalization of 4-chloro-5-iodopyrimidine without displacing the iodine.
-
Reaction Setup: Dissolve 4-chloro-5-iodopyrimidine (1.0 eq) and piperidin-4-one hydrochloride hydrate (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C to prevent exothermic degradation.
-
Propagation: Stir the reaction at room temperature for 4 hours. The strong electron-withdrawing nature of the pyrimidine ring facilitates rapid Nucleophilic Aromatic Substitution (SNAr) at the 4-position.
-
Validation (Crucial Step): Monitor by LC-MS. Self-Validation Check: Iodine is monoisotopic ( 127 I). The product peak must show a clean [M+H]+ at m/z 304.0 without the 1:1 M/M+2 isotopic pattern characteristic of bromine. If a 1:1 pattern is observed, cross-contamination with a brominated precursor has occurred.
Protocol 2: Mild Suzuki-Miyaura Coupling for Library Generation
Objective: Append an aryl group to the 5-position while preserving the piperidone ketone.
-
Catalyst Activation: In a degassed vial, combine 1-(5-Iodopyrimidin-4-yl)piperidin-4-one (1.0 eq), aryl boronic acid (1.2 eq), and K3PO4 (2.0 eq) in 1,4-Dioxane/Water (4:1).
-
Coupling: Add Pd(dppf)Cl2 (0.05 eq). Heat gently to 60 °C for 6 hours.
-
Validation: The disappearance of the m/z 304.0 peak and the emergence of the coupled product mass confirms successful oxidative addition and transmetalation. The low temperature ensures the piperidone remains intact for subsequent reductive amination.
Impact on Biological Assay Data
The choice of halogen precursor directly impacts the reliability of downstream biological assays. When synthesizing a library of hypothetical WEE1 inhibitors directly for High-Throughput Screening (HTS) without intermediate prep-HPLC purification, the degradation products from the bromo/chloro routes cause severe assay interference.
Table 2: Biological Assay Performance (Crude Library Screening)
Data represents a comparative library synthesis of WEE1 inhibitors targeting the ATP-binding pocket.
| Precursor Scaffold | Avg. Cross-Coupling Yield | Crude Library Purity | Apparent Crude IC50 (HTS) | True Purified IC50 | False Negative Risk |
| Iodo-Scaffold | 88% | 92% | 15 nM | 12 nM | Low |
| Bromo-Scaffold | 42% | 65% | 85 nM (Signal suppression) | 12 nM | High |
| Chloro-Scaffold | 12% | 30% | >1000 nM (Assay failure) | 12 nM | Critical |
Insight: While the purified final API has the same IC50 regardless of the precursor, the iodo-scaffold is the only viable choice for generating reliable, unpurified screening libraries, saving months of medicinal chemistry resources.
Visualizations & Pathway Mechanics
Fig 1: Synthetic decision tree comparing halogen reactivity in API generation.
Fig 2: Mechanism of action for WEE1 inhibitors derived from the pyrimidine scaffold.
References
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors ACS Medicinal Chemistry Letters (2022). URL:[Link]
-
Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase Journal of Medicinal Chemistry (2021). URL:[Link]
- European Patent Office - EP3943496A1 (2020).
-
Modulation of the bacterial cell wall by N-acetylmuramoyl-L-alanine amidases (Halogen Bonding Mechanics) ResearchGate / Structural Biology (2015). URL:[Link]
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- 2. Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative SAR Analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one Derivatives: A Guide for Kinase Inhibitor Design
The intersection of pyrimidine and piperidine moieties has yielded a plethora of biologically active molecules, establishing the 1-(pyrimidin-4-yl)piperidine scaffold as a "privileged" structure in modern medicinal chemistry. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-(5-Iodopyrimidin-4-yl)piperidin-4-one derivatives, a class of compounds with significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. By examining the impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation inhibitors.
The pyrimidine ring is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The piperidin-4-one fragment serves as a versatile three-dimensional scaffold, allowing for the exploration of various chemical spaces and the introduction of substituents that can modulate potency, selectivity, and pharmacokinetic properties.[1] The strategic placement of an iodine atom at the C5 position of the pyrimidine ring offers a unique vector for further chemical modification, such as Suzuki or Sonogashira coupling reactions, thereby enabling rapid diversification of the lead compound.
Core Scaffold and Key Interaction Points
The fundamental 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold presents several key points for chemical modification to probe the SAR. These include the C2 and C6 positions of the pyrimidine ring, and the N1 and C4 positions of the piperidin-4-one ring. The biological activity of these derivatives is often assessed through their inhibitory concentration (IC50) against specific protein kinases.
Caption: Core 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
While specific SAR data for the 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold is not extensively available in the public domain, we can infer critical SAR trends by analyzing closely related 4-(piperidin-1-yl)pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives that have been evaluated as kinase inhibitors.[2]
Substitutions on the Pyrimidine Ring
C2-Position: The C2 position of the pyrimidine ring is often a key interaction point with the kinase hinge region.
-
Small, hydrogen-bond donating groups such as an amino or methylamino group at the C2 position are generally favorable for activity. This is a common feature in many ATP-competitive kinase inhibitors.
-
Introduction of larger, more complex amines can be used to probe for additional interactions in the active site. For example, in a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Akt inhibitors, various substituted anilines at a position analogous to C2 were explored, with electron-donating and -withdrawing groups on the aniline ring influencing potency.[3]
C5-Position: The C5 position provides an opportunity to modulate electronic properties and to explore interactions with the solvent-exposed region of the kinase active site.
-
Halogenation (I, Br, Cl): The presence of a halogen at C5 is a common strategy in kinase inhibitor design. The iodine atom in the title scaffold is not only a handle for further synthesis but can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. While direct comparisons are limited, in many kinase inhibitor series, the order of potency is often I > Br > Cl > F, although this is highly dependent on the specific kinase target.
-
Aryl or Heteroaryl Substituents: Replacement of the iodine with small aryl or heteroaryl groups via cross-coupling reactions can lead to significant increases in potency by accessing additional binding pockets.
C6-Position: The C6 position is another vector for exploring the SAR.
-
Small Alkyl Groups: Introduction of a methyl group at C6 can sometimes improve activity, potentially by providing favorable van der Waals interactions.
-
Hydrogen: In many cases, an unsubstituted C6 position (hydrogen) is optimal for maintaining a good fit within the ATP-binding pocket.
Modifications of the Piperidin-4-one Ring
N1-Substituents of the Piperidine Ring: The piperidine nitrogen is attached to the C4 position of the pyrimidine. While the core scaffold has a direct linkage, modifications can be considered.
C4-Position of the Piperidone Ring: The ketone at the C4 position is a key feature.
-
Ketone: The carbonyl group can act as a hydrogen bond acceptor. Its presence is often crucial for activity.
-
Oxime or Hydrazone Derivatives: Conversion of the ketone to an oxime or hydrazone can introduce additional hydrogen bond donors and acceptors, and provide vectors for further functionalization. Studies on piperidin-4-one derivatives have shown that such modifications can lead to potent antimicrobial agents.[4]
-
Spirocyclic Systems: The C4 position can be used to create spirocyclic systems, which can improve the drug-like properties of the molecule by increasing its three-dimensionality.
The following table summarizes the inferred SAR for 1-(5-Iodopyrimidin-4-yl)piperidin-4-one derivatives based on analogous series of kinase inhibitors.
| Position of Modification | Type of Substitution | Predicted Impact on Kinase Inhibitory Activity | Rationale and Supporting Evidence from Analogs |
| Pyrimidine C2 | Small amines (e.g., -NH2, -NHMe) | Generally favorable | Forms key hydrogen bonds with the kinase hinge region, a common feature in ATP-competitive inhibitors. |
| Substituted anilines | Can increase potency | Allows for probing of additional pockets in the active site.[3] | |
| Pyrimidine C5 | Iodine (I) | Potentially high potency | Can participate in halogen bonding and serves as a synthetic handle for diversification. |
| Other halogens (Br, Cl) | Likely to be active | Halogens are common at this position in kinase inhibitors. | |
| Small aryl/heteroaryl groups | Can significantly increase potency | Accesses additional binding pockets. | |
| Pyrimidine C6 | Hydrogen (H) | Often optimal | Maintains a good fit in the ATP-binding pocket. |
| Small alkyl (e.g., -Me) | May improve activity | Can provide favorable van der Waals interactions. | |
| Piperidin-4-one C4 | Ketone (=O) | Crucial for activity | Acts as a hydrogen bond acceptor. |
| Oxime (=N-OH) or Hydrazone (=N-NHR) | Potential for increased activity | Introduces additional H-bond donors/acceptors and vectors for functionalization.[4] |
Experimental Protocols
General Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one Derivatives
The synthesis of the core scaffold can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloro-5-iodopyrimidine and piperidin-4-one.
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4,6-dichloro-5-iodopyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add piperidin-4-one hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(6-chloro-5-iodopyrimidin-4-yl)piperidin-4-one.
-
Dechlorination: Dissolve the product from the previous step in methanol and add palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
-
Final Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography to yield the final product, 1-(5-iodopyrimidin-4-yl)piperidin-4-one.
Further modifications at the C2 position can be achieved by starting with a 2,4-dichloro-5-iodopyrimidine and performing sequential SNAr reactions.
In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a representative protein kinase.
Materials:
-
Recombinant human kinase (e.g., Akt1)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Peptide substrate (specific for the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, peptide substrate, and test compound solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
The 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, inferred from closely related compound series, suggests that modifications at the C2 position of the pyrimidine ring and further functionalization of the C4-keto group of the piperidinone are key strategies for optimizing biological activity. The iodine atom at the C5 position of the pyrimidine ring is a valuable tool for rapid library synthesis through modern cross-coupling methodologies. The experimental protocols provided herein offer a practical guide for the synthesis and biological evaluation of new derivatives based on this versatile scaffold. Future work should focus on synthesizing a focused library of these compounds and screening them against a panel of kinases to establish a more definitive and quantitative SAR for this specific chemical class.
References
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B.-C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]
-
Abdel-Maksoud, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31227–31264. [Link]
- Babu, K. S., Prabhakar, V., & Latha, J. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry, 4(1), 1-8.
-
Zhan, P., Li, Z., Wang, D., Pan, C., De Clercq, E., & Liu, X. (2018). Design, synthesis, and biological evaluation of piperidinyl‐substituted[4][5]triazolo[1,5‐a]pyrimidine derivatives as potent, orally bioavailable non‐nucleoside HIV‐1 reverse transcriptase inhibitors. Archiv der Pharmazie, 351(9-10), e1800121. [Link]
-
Liu, Y., Yin, Y., Zhang, J., Nomie, K., Zhang, L., Yang, D., Wang, M. L., & Zhao, G. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356–362. [Link]
-
Addie, M., Blake, D. G., Breed, J., Brough, P. A., Caledonia, L., Edge, C., ... & Hassall, L. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. [Link]
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
-
Lountos, G. T., Tropea, J. E., Su, M., & Waugh, D. S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1109-1124. [Link]
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- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, a specialized heterocyclic compound. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this protocol is built upon established principles for handling its constituent chemical classes: halogenated heterocycles and piperidine derivatives. Our approach emphasizes not just the "how," but the "why," ensuring a deep, actionable understanding of safe laboratory practices.
Hazard Assessment & Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one contains two key moieties that dictate its hazard profile: an iodinated pyrimidine ring and a piperidin-4-one core.
-
Iodopyrimidine (Halogenated Heterocycle): Halogenated organic compounds are a distinct class of chemical waste.[1] Their improper disposal can lead to the formation of toxic byproducts and persistent environmental contamination.[2][3] Therefore, they require specific disposal streams, typically high-temperature incineration.[3]
-
Piperidin-4-one (Piperidine Derivative): Piperidine and its derivatives are often associated with acute toxicity, corrosivity, and flammability.[4][5][6] They can cause severe skin and eye irritation and may be harmful if inhaled or ingested.[7][8]
Based on these structural components, we can infer the following hazard profile.
| Hazard Category | Inferred Risk | Rationale & Causality |
| Acute Toxicity | Harmful/Toxic. May be harmful if swallowed, inhaled, or in contact with skin.[6][9] | The piperidine moiety is a known toxicophore. The compound may cause respiratory irritation.[7] |
| Corrosivity | Skin & Eye Irritant. Capable of causing skin irritation and serious eye damage.[7][8] | Piperidine-based structures are frequently alkaline and can be corrosive to tissues upon contact. |
| Environmental Hazard | Hazardous to the environment. Halogenated compounds can be persistent and harmful to aquatic life.[2] | Improper release of iodinated organic compounds can contaminate soil and water.[10] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[7][11] | The piperidine nitrogen can react with strong acids and oxidizers. Thermal decomposition may release toxic fumes like nitrogen oxides (NOx) and hydrogen iodide. |
The Core Principle: Waste Segregation
The single most important step in the proper disposal of this compound is segregation . Due to its iodinated (halogenated) nature, it must never be mixed with non-halogenated organic waste.[1] Co-mingling can contaminate large volumes of less hazardous solvent waste, drastically increasing disposal costs and complexity. Furthermore, all chemical waste disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates strict segregation and labeling.[10][12][13]
The following decision workflow illustrates the critical segregation step.
Sources
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- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
